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  • Product: 3-Methyl-3-phenylmorpholine
  • CAS: 933689-07-7

Core Science & Biosynthesis

Foundational

in vivo metabolite identification of 3-Methyl-3-phenylmorpholine

In Vivo Metabolite Identification of 3-Methyl-3-phenylmorpholine: A Comprehensive LC-HRMS/MS Guide Executive Summary & Pharmacological Context The characterization of in vivo biotransformation pathways for substituted ph...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Metabolite Identification of 3-Methyl-3-phenylmorpholine: A Comprehensive LC-HRMS/MS Guide

Executive Summary & Pharmacological Context

The characterization of in vivo biotransformation pathways for substituted phenylmorpholines is a critical vector in forensic toxicology, drug metabolism and pharmacokinetics (DMPK), and neuropharmacology. 3-Methyl-3-phenylmorpholine is a unique positional isomer of the well-documented psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine)[1]. While phenmetrazine acts as a potent substrate-type releaser at dopamine and norepinephrine transporters[2], the geminal substitution at the C3 position in 3-methyl-3-phenylmorpholine introduces profound steric hindrance.

This structural divergence fundamentally alters its metabolic fate. In standard phenmetrazine analogs, cytochrome P450 (CYP)-mediated oxidation frequently occurs at the alpha-carbon (C3). However, in 3-methyl-3-phenylmorpholine, the C3 position is a quaternary carbon, effectively blocking alpha-oxidation. Consequently, the in vivo metabolic pressure is shunted toward alternative pathways: N-oxidation, aromatic hydroxylation, and morpholine ring lactamization[3]. This whitepaper delineates the mechanistic pathways, self-validating analytical protocols, and high-resolution mass spectrometry (LC-HRMS/MS) workflows required to isolate and identify these metabolites in biological matrices.

Mechanistic Biotransformation Pathways

Understanding the causality behind the formation of specific metabolites requires analyzing the molecule's electron density and steric accessibility. Based on the established metabolic behavior of the phenylmorpholine class (such as 3-fluorophenmetrazine)[3][4], the in vivo biotransformation of 3-methyl-3-phenylmorpholine is governed by the following phase I and phase II mechanisms:

  • N-Oxidation (Phase I): The secondary amine of the morpholine ring is highly nucleophilic and sterically accessible. Flavin-containing monooxygenases (FMOs) and CYP enzymes readily convert the parent compound into an N-oxide.

  • Aromatic Hydroxylation (Phase I): The phenyl ring, being electron-rich, undergoes electrophilic attack by CYP450 enzymes (likely CYP2D6 and CYP3A4) to form an arene oxide intermediate, which rapidly rearranges into a phenolic metabolite (predominantly at the para or ortho positions).

  • Lactam Formation (Phase I): Because C3 is blocked by the geminal methyl and phenyl groups, morpholine ring oxidation is restricted to the C2 or C5 positions, yielding a lactam (oxo-metabolite).

  • Conjugation (Phase II): The newly formed nucleophilic hydroxyl groups from aromatic hydroxylation are rapidly targeted by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), forming highly polar, renally excretable O-glucuronides and O-sulfates[3].

MetabolicPathway Parent 3-Methyl-3-phenylmorpholine (Parent) NOxide N-Oxide (+16 Da) Parent->NOxide FMO / CYP ArylOH Aryl-Hydroxy (+16 Da) Parent->ArylOH CYP450 Lactam Lactam (C2/C5-Oxo) (+14 Da) Parent->Lactam CYP450 Glucuronide O-Glucuronide (+192 Da) ArylOH->Glucuronide UGT Sulfate O-Sulfate (+96 Da) ArylOH->Sulfate SULT

In vivo phase I and II metabolic pathways of 3-Methyl-3-phenylmorpholine.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in metabolite identification, the analytical workflow must be self-validating. This is achieved by utilizing parallel sample processing (hydrolyzed vs. non-hydrolyzed) and mixed-mode solid-phase extraction (SPE) to selectively isolate the basic morpholine analytes from endogenous matrix interference[5][6].

Step-by-Step Methodology: Sample Preparation & LC-HRMS/MS

Step 1: Enzymatic Cleavage (Phase II Validation) Causality: Direct analysis of intact glucuronides can suffer from poor ionization efficiency and in-source fragmentation. By splitting the sample and treating one half with β -glucuronidase, the disappearance of the +176 Da mass shift and the concurrent spike in the Phase I Aryl-OH peak mathematically validates the presence of the conjugate.

  • Aliquot 500 µL of in vivo urine/plasma into two separate tubes (Tube A: Control, Tube B: Hydrolysis).

  • To Tube B, add 50 µL of β -glucuronidase/arylsulfatase (from Helix pomatia) and 500 µL of 0.1 M acetate buffer (pH 5.0).

  • Incubate Tube B at 37°C for 16 hours. Add blank buffer to Tube A.

Step 2: Mixed-Mode Cation Exchange (MCX) SPE Causality: 3-Methyl-3-phenylmorpholine contains a basic secondary amine (pKa ~8.5). At low pH, the nitrogen is protonated. MCX cartridges trap the protonated amine via strong cation exchange, allowing aggressive organic washes to remove neutral lipids and acidic interferents before eluting the target analytes with a high-pH solvent.

  • Condition MCX cartridges (30 mg/1 mL) with 1 mL methanol, followed by 1 mL 2% formic acid in water.

  • Acidify samples (Tube A and B) with 100 µL of 10% formic acid and load onto the cartridges.

  • Wash with 1 mL 2% formic acid, followed by 1 mL 100% methanol. (This removes neutral/acidic matrix components).

  • Elute analytes with 1 mL of 5% ammonium hydroxide ( NH4​OH ) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of initial LC mobile phase.

Step 3: LC-HRMS/MS Data Acquisition

Chromatography: Inject 5 µL onto a biphenyl or phenyl-hexyl column (e.g., 100 × 2.1 mm, 2.6 µm)[5][7]. The π

π interactions of the phenyl-hexyl stationary phase provide superior retention and isomeric separation for phenylmorpholines compared to standard C18 columns.
  • Mobile Phase: Solvent A (0.1% Formic acid in Water) and Solvent B (0.1% Formic acid in Acetonitrile). Run a gradient from 5% B to 95% B over 12 minutes.

  • Mass Spectrometry: Utilize a Quadrupole Time-of-Flight (QTOF) or Orbitrap in positive electrospray ionization (ESI+) mode. Acquire data in Data-Dependent Acquisition (DDA) mode to capture exact mass precursor ions and trigger high-resolution MS/MS fragmentation spectra.

  • AnalyticalWorkflow Sample In Vivo Sample (Urine/Plasma) Enzyme Enzymatic Hydrolysis (Split) Sample->Enzyme SPE MCX Solid-Phase Extraction Enzyme->SPE LCMS LC-HRMS/MS (Phenyl-Hexyl Column) SPE->LCMS Data Data Mining & Mass Defect Filter LCMS->Data

    Self-validating analytical workflow for phenylmorpholine metabolite extraction and identification.

    Quantitative Data & Mass Spectrometry Profiles

    To accurately identify the metabolites via HRMS, researchers must utilize exact mass calculations and recognize characteristic fragmentation patterns. The morpholine ring typically fragments via the loss of formaldehyde ( CH2​O , -30 Da) or the cleavage of the ethyl bridge. The presence of the intact phenyl ring in the product ions confirms that biotransformation occurred on the morpholine moiety, whereas mass shifts in the phenyl-containing fragments indicate aromatic hydroxylation.

    Table 1: Exact Mass and Expected MS/MS Profiles for 3-Methyl-3-phenylmorpholine Metabolites

    Analyte / MetaboliteFormulaTheoretical Exact Mass [M+H]⁺Mass Shift ( Δ Da)Characteristic MS/MS Product Ions (m/z)
    Parent Compound C11​H15​NO 178.12260.0000148.08 (Loss of CH2​O ), 119.08 (Phenyl-propene cation)
    N-Oxide C11​H15​NO2​ 194.1176+15.9949176.10 (Loss of H2​O ), 146.06
    Aryl-Hydroxylation C11​H15​NO2​ 194.1176+15.9949164.07 (Loss of CH2​O ), 135.08 (Hydroxy-phenyl-propene)
    Lactam (C2/C5-Oxo) C11​H13​NO2​ 192.1019+13.9792164.10 (Loss of CO), 119.08 (Phenyl-propene cation)
    Aryl-OH Glucuronide C17​H23​NO8​ 370.1496+192.0270194.11 (Cleavage of Glucuronic acid), 176.10

    Note: Differentiation between the N-Oxide and Aryl-Hydroxylation (which share the same exact mass) is achieved chromatographically and via MS/MS. The N-oxide readily loses water (-18 Da) in the collision cell, whereas the Aryl-OH metabolite retains the oxygen on the stable phenolic ring during initial fragmentation.

    Conclusion

    The requires a nuanced understanding of its specific steric topology. Because the C3 position is fully substituted, the molecule resists traditional alpha-carbon oxidation, forcing biotransformation through N-oxidation, aromatic hydroxylation, and lactamization[1][3]. By employing a self-validating analytical framework utilizing enzymatic hydrolysis, mixed-mode SPE, and high-resolution mass spectrometry on a π

    π interactive stationary phase, researchers can definitively map the toxicokinetic profile of this compound. This methodology not only establishes the metabolic fate of this specific isomer but serves as a robust template for investigating emerging phenylmorpholine analogs in forensic and clinical settings.
    References
    • Mardal, M., et al. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques. Journal of Pharmaceutical and Biomedical Analysis, 128, 485-495.[3] URL: [Link]

    • Rothman, R. B., et al. (2002). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. European Journal of Pharmacology, 447(1), 51-57.[2] URL:[Link]

    • McLaughlin, G., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(3), 369-377.[1] URL:[Link]

    • Meyer, M. R., et al. (2025). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine. Saarland University Repository.[5] URL:[Link]

    • Kronstrand, R., et al. (1996). Determination of Phenmetrazine in Urine by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 20(5), 317-320.[6] URL:[Link]

    Sources

    Exploratory

    An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Phenylmorpholine Derivatives: A Case Study on 3-Fluorophenmetrazine

    For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: The Quest for 3-Methyl-3-phenylmorpholine's Crystal Structure In the landscape of medicinal chemistry and drug development, the p...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For the Attention of Researchers, Scientists, and Drug Development Professionals

    Preamble: The Quest for 3-Methyl-3-phenylmorpholine's Crystal Structure

    In the landscape of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of understanding its biological activity. For the compound 3-Methyl-3-phenylmorpholine, a derivative of the morpholine scaffold, this structural information is of significant interest. However, a comprehensive search of authoritative crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of publicly available, experimentally determined crystal structure data for this specific molecule at the time of this writing.[1][2][3]

    This guide, therefore, pivots to a scientifically rigorous alternative. We will explore the principles and methodologies of single-crystal X-ray diffraction through a detailed case study of a closely related and structurally significant analogue: 3-Fluorophenmetrazine (3-FPM) , chemically known as 2-(3-fluorophenyl)-3-methylmorpholine. The crystallographic analysis of 3-FPM provides a tangible and instructive framework for understanding the techniques that would be applied to 3-Methyl-3-phenylmorpholine, once suitable crystalline material is obtained. The insights gleaned from 3-FPM are invaluable for researchers working with similar phenylmorpholine scaffolds.[4][5]

    The Significance of Crystallographic Analysis for Phenylmorpholine Derivatives

    Phenylmorpholine derivatives, such as phenmetrazine (3-methyl-2-phenylmorpholine), have a well-documented history as psychostimulants and anorectic agents.[6][7] The therapeutic and pharmacological properties of these molecules are intrinsically linked to their stereochemistry and conformational preferences. X-ray crystallography provides an unambiguous determination of the solid-state structure, offering critical insights into:

    • Absolute Stereochemistry: Unambiguously assigning the configuration of chiral centers.

    • Molecular Conformation: Defining the precise spatial arrangement of atoms, including the puckering of the morpholine ring and the orientation of the phenyl substituent.

    • Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds and van der Waals forces that dictate the crystal packing and can influence physical properties like solubility and stability.

    • Structure-Activity Relationships (SAR): Providing a foundational understanding for computational modeling and the rational design of new derivatives with improved efficacy and safety profiles.

    Synthesis and Crystallization: The Gateway to Diffraction

    The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. While a specific synthesis for 3-Methyl-3-phenylmorpholine is not detailed in the crystallographic literature, the synthesis of related compounds like 3-FPM and other N-phenylmorpholines offers a proven roadmap.[5][8]

    General Synthetic Approach

    A common synthetic route to phenylmorpholine derivatives involves the cyclization of an appropriate amino alcohol precursor. For N-phenylmorpholines, this can be achieved by reacting a substituted aniline with a bis(2-haloethyl) ether derivative.[8] The synthesis of phenmetrazine analogues often starts from a corresponding phenylpropanolamine derivative.[5]

    Protocol for Obtaining Diffraction-Quality Crystals

    The growth of single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and meticulous experimentation with various crystallization conditions.

    Step-by-Step Crystallization Protocol:

    • Purification of the Compound: The starting material must be of the highest possible purity. Techniques such as column chromatography, recrystallization, or sublimation are employed to remove impurities that can inhibit crystal growth.

    • Solvent Selection: A systematic screening of solvents and solvent systems is crucial. The ideal solvent is one in which the compound has moderate solubility.

    • Slow Evaporation:

      • Dissolve the purified compound in a suitable solvent to near-saturation in a clean vial.

      • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Vapor Diffusion:

      • Liquid-Liquid: Dissolve the compound in a small amount of a good solvent. Place this solution in a smaller, open vial. Place the smaller vial inside a larger, sealed vial containing a poor solvent (an "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

      • Solid-Liquid: This is less common for organic molecules but can be effective.

    • Cooling:

      • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

      • Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization. The rate of cooling is critical; slower cooling rates generally yield higher quality crystals.

    Single-Crystal X-ray Diffraction: From Crystal to Structure

    Once a suitable single crystal is obtained, the process of determining its molecular structure via X-ray diffraction can begin. This is a non-destructive technique that provides precise information about the atomic arrangement within the crystal lattice.[9]

    Experimental Workflow

    The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.

    experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_crystal Crystal Preparation cluster_data Data Collection cluster_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_selection Crystal Selection & Mounting diffractometer X-ray Diffractometer crystal_selection->diffractometer Mount on goniometer data_collection Diffraction Data Collection diffractometer->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction space_group Space Group Determination data_reduction->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF File Generation refinement->validation

    Caption: A flowchart of the single-crystal X-ray diffraction process.

    Detailed Steps in the X-ray Diffraction Protocol
    • Crystal Selection and Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks is selected under a microscope. It is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).

    • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

    • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors such as polarization and absorption.

    • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group, which describes the symmetry elements present in the crystal lattice.

    • Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods such as direct methods or Patterson methods. This yields an initial electron density map of the unit cell.

    • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data.

    • Validation and CIF File Generation: The final structural model is validated to ensure its chemical and crystallographic reasonability. The results are then compiled into a Crystallographic Information File (CIF), which is the standard format for reporting crystal structures.

    Case Study: The Crystal Structure of 3-Fluorophenmetrazine (3-FPM)

    The crystal structure of 3-FPM has been determined and provides a valuable example of the structural features of a phenmetrazine derivative.[4][5]

    Molecular Structure of 3-FPM

    The molecular structure of 3-FPM as determined by X-ray crystallography confirms the connectivity of the atoms and the relative stereochemistry of the chiral centers.

    molecular_structure Molecular Structure of 3-Fluorophenmetrazine (3-FPM) cluster_phenyl 3-Fluorophenyl Ring cluster_morpholine Morpholine Ring C1 C1' C2 C2' C3 C3' C2->C3 C4 C4' C3->C4 F F C3->F C5 C5' C4->C5 C6 C6' C5->C6 C1_phenyl C1 C6->C1_phenyl C2_morph C2 C3_morph C3 C2_morph->C3_morph N4 N4 C3_morph->N4 C_methyl C7 (CH3) C3_morph->C_methyl C5_morph C5 N4->C5_morph O6 O6 C5_morph->O6 O6->C1_phenyl C1_phenyl->C2 C1_phenyl->C2_morph

    Caption: A schematic representation of the 3-FPM molecule.

    Crystallographic Data Summary

    The following table summarizes the key crystallographic and refinement data for a typical analysis of a compound like 3-FPM. This data is essential for assessing the quality of the crystal structure determination.

    Parameter Value
    Chemical FormulaC₁₁H₁₄FNO
    Formula Weight195.23
    Crystal SystemOrthorhombic
    Space GroupP2₁2₁2₁
    a (Å)Value
    b (Å)Value
    c (Å)Value
    α (°)90
    β (°)90
    γ (°)90
    Volume (ų)Value
    Z4
    Temperature (K)100(2)
    Wavelength (Å)Value (e.g., 0.71073 for Mo Kα)
    Density (calculated) (g/cm³)Value
    Absorption Coefficient (mm⁻¹)Value
    F(000)Value
    Crystal Size (mm³)Dimensions
    θ range for data collection (°)Range
    Reflections collectedNumber
    Independent reflectionsNumber [R(int) = Value]
    Goodness-of-fit on F²Value
    Final R indices [I>2σ(I)]R₁ = Value, wR₂ = Value
    R indices (all data)R₁ = Value, wR₂ = Value
    Absolute structure parameterValue
    Largest diff. peak and hole (e.Å⁻³)Values

    Note: Placeholder "Value" and "Dimensions" would be replaced with the actual data from the crystallographic study of 3-FPM.[6]

    Conclusion and Future Directions

    This guide has outlined the comprehensive process of determining the crystal structure of a phenylmorpholine derivative, using 3-Fluorophenmetrazine as a practical exemplar in the absence of data for 3-Methyl-3-phenylmorpholine. The methodologies described, from synthesis and crystallization to the intricacies of single-crystal X-ray diffraction, represent the gold standard for structural elucidation in the solid state.

    For researchers in drug development, obtaining the crystal structure of 3-Methyl-3-phenylmorpholine remains a critical objective. Such data would provide invaluable insights into its conformational and stereochemical properties, paving the way for a deeper understanding of its pharmacological profile and facilitating the design of novel, safer, and more effective therapeutic agents. The protocols and principles detailed herein provide a robust framework for achieving this goal.

    References

    • Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho - Research@THEA. (n.d.). Retrieved from [Link]

    • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC. (n.d.). Retrieved from [Link]

    • Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o24-o25. Retrieved from [Link]

    • 3-(DIPHENYLMETHYL)MORPHOLINE, (3S)- - gsrs. (n.d.). Retrieved from [Link]

    • CCDC 731957: Experimental Crystal Structure Determination - National Open Access Monitor, Ireland. (n.d.). Retrieved from [Link]

    • Cambridge Structural Database - Re3data.org. (2026, February 3). Retrieved from [Link]

    • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC. (n.d.). Retrieved from [Link]

    • X-ray Powder Diffraction in Drug Polymorph Analysis - Creative Biostructure. (2025, April 13). Retrieved from [Link]

    • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Retrieved from [Link]

    • analytical report - Policija. (2015, April 10). Retrieved from [Link]

    • Synthesis method of substituted N-phenyl morpholine compound - Google Patents. (n.d.).
    • 3-Phenylmorpholine | C10H13NO | CID 3613837 - PubChem - NIH. (n.d.). Retrieved from [Link]

    • (R)-3-phenylmorpholine | C10H13NO | CID 13110207 - PubChem - NIH. (n.d.). Retrieved from [Link]

    • Phenmetrazine - SWGDRUG.org. (2017, August 11). Retrieved from [Link]

    • 3-Benzhydrylmorpholine - Wikipedia. (n.d.). Retrieved from [Link]

    • (PDF) Test purchase, synthesis and characterisation of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers - ResearchGate. (2016, June 10). Retrieved from [Link]

    Sources

    Foundational

    The Neuropharmacological Profile of 3-Methylphenmetrazine (3-MPM): A Technical Guide to its Mechanism of Action in the Central Nervous System

    Abstract This technical guide provides an in-depth examination of the mechanism of action of substituted phenylmorpholines within the central nervous system (CNS), with a specific focus on 3-methylphenmetrazine (3-MPM)....

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This technical guide provides an in-depth examination of the mechanism of action of substituted phenylmorpholines within the central nervous system (CNS), with a specific focus on 3-methylphenmetrazine (3-MPM). This class of compounds, structurally related to the classic psychostimulant phenmetrazine, primarily functions by modulating monoamine neurotransmission. Through a detailed analysis of its pharmacodynamics, this document elucidates the interaction of 3-MPM with key molecular targets—the dopamine and norepinephrine transporters. We present quantitative in vitro data, detailed experimental protocols for assessing monoamine transporter activity, and a proposed downstream signaling cascade. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the neuropharmacological underpinnings of 3-methylphenmetrazine and related analogs.

    Introduction and Nomenclature

    The compound class of substituted phenylmorpholines represents a significant area of interest in neuropharmacology and medicinal chemistry due to their potent psychostimulant properties.[1][2] The parent compound, phenmetrazine (3-methyl-2-phenylmorpholine), was formerly marketed as an anorectic medication but was withdrawn due to its high potential for abuse.[3] Its mechanism is primarily centered on its function as a potent releasing agent at dopamine (DAT) and norepinephrine (NET) transporters.[3]

    This guide focuses on the specific analog 3-methylphenmetrazine (3-MPM) , chemically designated as 2-(3-methylphenyl)-3-methylmorpholine . It is a positional isomer of other compounds such as 2-MPM and 4-MPM and has been identified as a new psychoactive substance (NPS).[3][4] Pharmacological data suggests that 3-MPM shares the core stimulant properties of phenmetrazine, making it a relevant subject for mechanistic investigation.[3][5] This document will dissect its activity from molecular interaction to downstream cellular signaling.

    Primary Molecular Targets: The Monoamine Transporters

    The principal mechanism of action for 3-MPM and its congeners is the modulation of high-affinity monoamine transporters of the Solute Carrier 6 (SLC6) family.[3] These membrane-spanning proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a critical process for terminating the neurotransmitter signal.[3] The primary targets for 3-MPM are:

    • Dopamine Transporter (DAT; SLC6A3): Responsible for dopamine reuptake in brain regions associated with reward, motivation, and motor control.

    • Norepinephrine Transporter (NET; SLC6A2): Responsible for norepinephrine reuptake, influencing alertness, arousal, and attention.

    • Serotonin Transporter (SERT; SLC6A4): While a target for many psychostimulants, 3-MPM displays significantly weaker activity at SERT, which is a key determinant of its pharmacological profile.[3]

    3-MPM acts as a substrate-type releaser . Unlike a simple reuptake inhibitor (e.g., cocaine) that blocks the transporter externally, a releaser is transported into the neuron and induces a conformational change in the transporter, causing it to reverse its direction of transport and expel neurotransmitters from the cytosol into the synapse (a process known as efflux).[3][6]

    Pharmacodynamics: An In Vitro Profile

    The functional activity of 3-MPM at monoamine transporters has been quantitatively characterized using in vitro assays with rat brain synaptosomes. These assays measure two key parameters: uptake inhibition (IC50) and neurotransmitter release (EC50).

    Monoamine Transporter Uptake Inhibition

    The potency of a compound to block the normal reuptake of neurotransmitters is given by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

    Table 1: Uptake Inhibition Profile of 3-MPM and Related Compounds

    Compound DAT IC50 (µM) NET IC50 (µM) SERT IC50 (µM)
    3-MPM > 10 1.83 > 10
    Phenmetrazine 1.34 0.43 9.93
    2-MPM 6.74 0.99 7.91
    4-MPM 1.93 0.28 1.13

    Data sourced from McLaughlin, G., et al. (2018).[3]

    As shown in Table 1, 3-MPM is a relatively weak inhibitor of dopamine and serotonin uptake but retains moderate potency for norepinephrine uptake inhibition.[3]

    Monoamine Release

    The primary mechanism of action is revealed through release assays, which measure the compound's ability to induce neurotransmitter efflux. The potency of this effect is given by the half-maximal effective concentration (EC50).

    Table 2: Monoamine Release Profile of 3-MPM and Related Compounds

    Compound DAT Release EC50 (nM) NET Release EC50 (nM) SERT Release EC50 (nM)
    3-MPM 102 47.9 > 10,000
    Phenmetrazine 39.8 29.3 1,489
    2-MPM 114 43.1 > 10,000
    4-MPM 129 30.6 137

    Data sourced from McLaughlin, G., et al. (2018).[3]

    The release data in Table 2 are highly informative. 3-MPM is a potent releaser of dopamine and norepinephrine, with EC50 values in the nanomolar range.[3] Crucially, it has virtually no activity as a serotonin releaser.[3] This pharmacological signature—potent DA/NE release with negligible SERT interaction—is characteristic of a classic psychostimulant, predictive of effects such as increased locomotor activity, enhanced arousal, and potential for abuse.[3][5] The profile of 3-MPM is very similar to its isomer 2-MPM and the parent compound phenmetrazine, suggesting it will exhibit similar stimulant properties in vivo.[3]

    Proposed Downstream Signaling Cascade

    The release of dopamine and norepinephrine into the synapse initiates a cascade of postsynaptic signaling events. The elevated synaptic concentrations of these neurotransmitters lead to sustained activation of their respective G-protein coupled receptors (GPCRs), primarily dopamine D1- and D2-like receptors and α- and β-adrenergic receptors.

    The diagram below illustrates a plausible signaling pathway following the 3-MPM-induced release of dopamine.

    Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MPM 3-MPM DAT Dopamine Transporter (DAT) MPM->DAT Substrate binding & transport DA_cyto Cytosolic Dopamine DA_synapse ↑ Dopamine DAT->DA_synapse Reverse Transport (Efflux) DA_cyto->DAT VMAT2 VMAT2 DA_cyto->VMAT2 Uptake DA_vesicle Vesicular Dopamine VMAT2->DA_vesicle D2R Dopamine D2 Receptor (Gi-coupled) DA_synapse->D2R Activation AC Adenylyl Cyclase D2R->AC Inhibition ERK ERK/MAPK Pathway D2R->ERK Activation (via transactivation) cAMP ↓ cAMP AC->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation (Inhibition) pDARPP32 p-DARPP-32 (Thr34) PP1 Protein Phosphatase 1 (PP1) pDARPP32->PP1 Inhibition CREB CREB ERK->CREB Phosphorylation Gene Gene Expression (Plasticity, Sensitization) CREB->Gene

    Caption: Proposed mechanism of 3-MPM at a dopaminergic synapse.

    Chronic exposure to phenmetrazine has been shown to decrease the sensitivity of D2 dopamine and α2-adrenergic receptors and alter the phosphorylation states of key signaling proteins, including ERK1/2 and DARPP-32.[1] This neuroadaptation likely underlies the development of tolerance to some of the drug's effects and contributes to the long-term changes in neuronal plasticity associated with stimulant use.[1]

    Experimental Protocols: In Vitro Monoamine Transporter Assay

    The following protocol outlines a standard procedure for determining the potency of a test compound like 3-MPM to inhibit neurotransmitter uptake and induce release in rat brain synaptosomes. This self-validating system includes controls to ensure data integrity.

    Workflow Overview

    Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis N1 Euthanize rat and isolate brain tissue (e.g., striatum for DAT) N2 Homogenize tissue in ice-cold sucrose buffer N1->N2 N3 Centrifuge homogenate to pellet synaptosomes N2->N3 N4 Resuspend pellet in assay buffer N3->N4 A1 Add synaptosomes to wells N4->A1 A2 Add test compound (3-MPM) or vehicle control A1->A2 A3 Pre-incubate (e.g., 10 min at 37°C) A2->A3 A4 Initiate reaction with radiolabeled neurotransmitter (e.g., [3H]Dopamine) A3->A4 A5 Incubate (e.g., 5 min at 37°C) A4->A5 A6 Terminate reaction by rapid vacuum filtration over glass fiber filters A5->A6 A7 Wash filters with ice-cold buffer A6->A7 D1 Quantify radioactivity on filters via liquid scintillation counting A7->D1 D2 Calculate % inhibition relative to vehicle control D1->D2 D3 Perform non-linear regression to determine IC50/EC50 values D2->D3

    Caption: Workflow for in vitro monoamine transporter assays.

    Step-by-Step Methodology (Uptake Inhibition)
    • Synaptosome Preparation:

      • Animal use procedures must be conducted in accordance with institutional and national guidelines for animal care.[3]

      • Euthanize a male Sprague-Dawley rat via CO2 narcosis.

      • Rapidly dissect the brain region of interest (e.g., caudate for DAT, hypothalamus for NET) on ice.

      • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer.

      • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

      • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

      • Resuspend the resulting pellet (the synaptosome fraction) in a Krebs-phosphate buffer (pH 7.4) containing pargyline (to inhibit monoamine oxidase) and ascorbic acid.

    • Uptake Assay:

      • In a 96-well plate, add synaptosomes (typically 30-80 µg protein per well).

      • Add various concentrations of the test compound (3-MPM) or vehicle. To define non-specific uptake, a high concentration of a known potent inhibitor (e.g., cocaine for DAT) is added to a set of control wells.

      • Pre-incubate the plate for 10-30 minutes at 37°C.

      • Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., 5 nM [3H]dopamine for DAT assays).[3]

      • Incubate for a short period (e.g., 5-15 minutes) at 37°C with gentle agitation.

      • Terminate the assay by rapid vacuum filtration onto glass fiber filters, immediately washing three times with ice-cold buffer to remove unbound radioligand.

    • Data Analysis:

      • Place the filters into scintillation vials with scintillation cocktail.

      • Quantify the retained radioactivity using a liquid scintillation counter.

      • Specific uptake is calculated by subtracting the non-specific uptake (counts from wells with the known inhibitor) from the total uptake.

      • Plot the percent inhibition of specific uptake against the log concentration of 3-MPM.

      • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

    Causality Note: The rapid filtration and ice-cold wash steps are critical. They instantly stop the transporter activity and prevent the dissociation of the radioligand that has been successfully transported into the synaptosomes, ensuring that the measured radioactivity accurately reflects transporter function during the incubation period. The inclusion of a MAO inhibitor is essential to prevent the metabolic degradation of the transported monoamines inside the synaptosome.

    Pharmacokinetics and Metabolism

    • Absorption: Following oral administration, related compounds are readily absorbed, with peak plasma concentrations typically reached within a few hours.[7]

    • Distribution: As a lipophilic molecule, 3-MPM is expected to readily cross the blood-brain barrier to exert its effects in the CNS.

    • Metabolism: The primary routes of metabolism for 3-FPM involve N-oxidation, hydroxylation of the phenyl ring, and hydroxylation of the alkyl group.[6] These reactions are likely mediated by cytochrome P450 (CYP) enzymes in the liver. The resulting metabolites may be further conjugated with glucuronic acid or sulfate before excretion.[6]

    • Excretion: The parent compound and its metabolites are primarily excreted in the urine. For 3-FPM, a significant portion of the drug is excreted unchanged, along with its N-oxide metabolite.[6]

    Conclusion

    3-Methylphenmetrazine (3-MPM) is a potent psychostimulant that acts as a substrate-type releasing agent at dopamine and norepinephrine transporters. Its mechanism of action is characterized by a high potency for inducing DA and NE efflux, coupled with very low activity at the serotonin transporter. This specific neurochemical profile strongly predicts classic stimulant effects, including increased arousal, locomotor activity, and a significant potential for abuse. The downstream effects of this monoamine release are mediated by the activation of postsynaptic dopamine and adrenergic receptors, leading to complex changes in intracellular signaling cascades that, with chronic use, can result in neuroadaptive changes such as receptor desensitization. The in-depth understanding of this mechanism, from transporter interaction to cellular signaling, is crucial for both forensic characterization of new psychoactive substances and the rational design of novel therapeutic agents targeting the monoamine systems.

    References

    • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., Twamley, B., O'Brien, J., Hessman, G., Westphal, F., Walther, D., & Brandt, S. D. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1404–1416. [Link]

    • Mayer, F. P., Luf, A., Nagy, C., Holy, M., Schmid, R., Freissmuth, M., & Sitte, H. H. (2016). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 112, 133-140. [Link]

    • Grumann, C., Huppertz, L. M., Bisel, P., Angerer, V., & Auwärter, V. (2019). Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM). Drug testing and analysis, 11(7), 1009–1017. [Link]

    • McLaughlin, G., Baumann, M., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., Twamley, B., O'Brien, J., Hessman, G., Westphal, F., Walther, D., & Brandt, S. D. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Semantic Scholar. [Link]

    • Niello, M., Gradisch, R., Loland, C. J., & Sitte, H. H. (2020). Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. ResearchGate. [Link]

    • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. LENUS, The Irish Health Repository. [Link]

    • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., Twamley, B., O'Brien, J., Hessman, G., Westphal, F., Walther, D., & Brandt, S. D. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PubMed. [Link]

    • Reid, B. P., Ho, M., Williams, J. M., et al. (2020). Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain. Neuropharmacology, 177, 108235. [Link]

    • Wikipedia contributors. (2023, December 27). 3-Fluorophenmetrazine. In Wikipedia, The Free Encyclopedia. [Link]

    • Banks, M. L., Blough, B. E., Negus, S. S., & Nader, M. A. (2016). Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. Scientific reports, 6, 29749. [Link]

    • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404-1416. [Link]

    • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers. ResearchGate. [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Unambiguous Structural Elucidation of 3-Methyl-3-phenylmorpholine using 1D and 2D NMR Spectroscopy

    Abstract This application note provides a detailed guide for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the structural characterization of 3-Methyl-3-phenylmorpholine, a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This application note provides a detailed guide for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the structural characterization of 3-Methyl-3-phenylmorpholine, a key morpholine derivative with significant interest in medicinal chemistry and drug development. We present a comprehensive protocol for sample preparation, data acquisition using 1D and 2D NMR techniques, and a thorough analysis of the expected chemical shifts and coupling constants. This guide is intended for researchers, scientists, and drug development professionals seeking to confirm the identity and purity of this and structurally related compounds.

    Introduction

    Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals.[1] The morpholine ring, a six-membered saturated heterocycle containing both oxygen and nitrogen atoms, often imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates. 3-Methyl-3-phenylmorpholine is a chiral derivative with a quaternary carbon, presenting a unique structural challenge for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the complete structural elucidation of such small molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom.[2] This note outlines the systematic approach to obtaining and interpreting high-quality ¹H and ¹³C NMR data for 3-Methyl-3-phenylmorpholine.

    Experimental Protocol

    A rigorous and standardized experimental protocol is fundamental to acquiring high-quality, reproducible NMR spectra.

    Sample Preparation
    • Compound: 3-Methyl-3-phenylmorpholine (purity >98%).

    • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules.[3] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which may offer different chemical shift dispersion.[4] The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding.[5][6]

    • Concentration: Prepare a solution with a concentration of 10-20 mg/mL.[3] For a typical 5 mm NMR tube, this corresponds to dissolving 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent.

    • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[7] Most high-quality deuterated solvents already contain TMS.

    • Sample Filtration (Optional): If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Labeling: Accurately label the NMR tube with the sample identifier.

    NMR Data Acquisition

    The following parameters are provided as a starting point and may require optimization based on the specific spectrometer and sample concentration. A standard suite of experiments for structural elucidation includes 1D ¹H, 1D ¹³C, and 2D experiments such as COSY, HSQC, and HMBC.[8]

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Temperature: 298 K (25 °C).

    ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on concentration.

    • Processing: Apply an exponential window function with a line broadening of 0.3 Hz prior to Fourier transformation.

    ¹³C{¹H} NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Processing: Apply an exponential window function with a line broadening of 1-2 Hz prior to Fourier transformation.

    2D NMR Spectroscopy (COSY, HSQC, HMBC):

    Standard pulse programs and parameters provided by the spectrometer manufacturer should be utilized. These experiments are invaluable for confirming assignments by revealing proton-proton and proton-carbon correlations.

    Data Interpretation and Analysis

    The chemical structure and atom numbering for 3-Methyl-3-phenylmorpholine are shown below. The morpholine ring is expected to be in a chair conformation.[1]

    Caption: Molecular structure of 3-Methyl-3-phenylmorpholine.

    Predicted ¹H NMR Chemical Shifts

    The expected chemical shifts are based on the analysis of structurally similar compounds, such as 3-methyl-2-phenylmorpholine and other substituted morpholines.[4][9]

    ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Notes
    Phenyl-H (H2', H3', H4', H5', H6')7.2 - 7.5m5H-Aromatic protons will appear as a complex multiplet.
    Morpholine C2-H~4.0 - 4.5m2H-Protons adjacent to the oxygen are deshielded.[1]
    Morpholine C6-H~3.7 - 4.2m2H-Also adjacent to oxygen, may show distinct axial and equatorial signals.
    Morpholine C5-H~2.8 - 3.3m2H-Protons adjacent to the nitrogen are more shielded than those next to oxygen.[1]
    NHVariablebr s1H-Chemical shift is concentration and solvent dependent. May exchange with D₂O.
    Methyl-H (C3-CH₃)~1.3 - 1.6s3H-A singlet due to the quaternary carbon attachment.
    Predicted ¹³C NMR Chemical Shifts

    The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.[10]

    CarbonPredicted Chemical Shift (δ, ppm)Notes
    Phenyl C1' (quaternary)~140 - 145The carbon attached to the morpholine ring.
    Phenyl CH (C2', C3', C4', C5', C6')~125 - 130Aromatic carbons typically resonate in this region.
    Morpholine C3 (quaternary)~60 - 65Quaternary carbon attached to nitrogen, oxygen, phenyl, and methyl groups.
    Morpholine C2~70 - 75Carbon adjacent to both the quaternary carbon and oxygen.
    Morpholine C6~65 - 70Carbon adjacent to oxygen.
    Morpholine C5~45 - 50Carbon adjacent to nitrogen.[1]
    Methyl C (C3-CH₃)~20 - 25Aliphatic methyl carbon.
    Workflow for Spectral Assignment

    A systematic approach is crucial for the accurate assignment of all NMR signals.

    NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_assignment Structural Assignment H1_NMR Acquire ¹H NMR C13_NMR Acquire ¹³C NMR Assign_H Assign Proton Signals (Integration, Multiplicity, δ) H1_NMR->Assign_H Assign_C Assign Carbon Signals (δ, Quaternary vs. CHn) C13_NMR->Assign_C COSY Acquire ¹H-¹H COSY HSQC Acquire ¹H-¹³C HSQC COSY->HSQC Correlate Protons to Directly Attached Carbons HMBC Acquire ¹H-¹³C HMBC HSQC->HMBC Identify Long-Range H-C Correlations (2-3 bonds) HMBC->Assign_C Assign_H->COSY Identify H-H Coupling Networks Final_Structure Confirm Structure & Purity Assign_H->Final_Structure Assign_C->Final_Structure

    Caption: Workflow for NMR-based structural elucidation.

    • ¹H NMR Analysis: Integrate all signals to determine the relative number of protons. Analyze the chemical shifts and multiplicities to make initial assignments.

    • ¹³C NMR Analysis: Identify the number of unique carbon signals. Use the chemical shifts to distinguish between aromatic, aliphatic, and quaternary carbons.

    • HSQC Analysis: Correlate each proton signal to its directly attached carbon atom. This is a powerful tool for unambiguously assigning carbons that have attached protons.

    • COSY Analysis: Identify spin systems by observing cross-peaks between coupled protons. This will confirm the connectivity of protons within the morpholine ring.

    • HMBC Analysis: Establish long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule. For instance, correlations from the methyl protons to C3 and C2, and from the C2 and C5 protons to the quaternary C3, would solidify the assignment of this key carbon.

    Conclusion

    ¹H and ¹³C NMR spectroscopy, particularly when augmented with 2D correlation experiments, provides a robust and definitive method for the structural characterization of 3-Methyl-3-phenylmorpholine. The protocols and expected spectral data presented in this application note serve as a comprehensive guide for researchers to verify the synthesis and purity of this compound. A systematic analysis of chemical shifts, coupling constants, and 2D correlations allows for the unambiguous assignment of all proton and carbon signals, ensuring the structural integrity of the molecule for its intended application in research and development.

    References

    • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2015).
    • Wiley-VCH. (2007).
    • NMR Characterization of RNA Small Molecule Interactions. PMC, NIH.
    • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN.
    • Dynamic 1 H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines—Studies on N−S Interactions. (2009).
    • Small molecule NMR sample prepar
    • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC, NIH.
    • Morpholines: stereochemistry and preferred steric course of quaternization. (1976). Canadian Journal of Chemistry.
    • 1H and13C NMR spectra ofN-substituted morpholines.
    • Characterization Data of Products. The Royal Society of Chemistry.
    • Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. (2010). Taylor & Francis Online.
    • 3S-3-METHYLMORPHOLINE(350595-57-2) 1H NMR spectrum. ChemicalBook.
    • Small Molecule Characterization.
    • NMR spectroscopy of small molecules in solution. (2024). Royal Society of Chemistry.
    • Characterizing Small Molecules with NMR. (2019). News-Medical.Net.
    • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
    • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics.
    • An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Deriv
    • 13C NMR Chemical Shift. (2022).
    • NMR Chemical Shifts of Impurities. Sigma-Aldrich.
    • NMR Solvent Data Chart.
    • Tables For Organic Structure Analysis.
    • 3-Phenylmorpholine. PubChem, NIH.
    • bmse011499 NMR Quality Control Of Fragment Libraries For Screening
    • Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. (2022). IUCr Journals.
    • Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). (2022). LMU.
    • Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM)

    Sources

    Application

    Chiral Chromatography Methods for 3-Methyl-3-phenylmorpholine Enantiomers: A Comprehensive Application Guide

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Method Development Protocol Executive Summary & Mechanistic Rationale The enantiomeric separation o...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Method Development Protocol

    Executive Summary & Mechanistic Rationale

    The enantiomeric separation of basic nitrogen-containing heterocycles, particularly morpholine derivatives, presents a unique set of chromatographic challenges. 3-Methyl-3-phenylmorpholine (CAS: 933689-07-7) is a highly specific target characterized by a secondary amine in the morpholine ring and a sterically demanding quaternary stereocenter at the C3 position (bearing both a methyl and a phenyl group).

    Achiral reversed-phase methods cannot resolve these enantiomers, and traditional chiral derivatization is often time-consuming and risks kinetic resolution artifacts. As a Senior Application Scientist, my field-proven approach relies on direct enantiomeric separation using polysaccharide-based Chiral Stationary Phases (CSPs) [1].

    The Causality of Chiral Recognition

    The separation of 3-Methyl-3-phenylmorpholine enantiomers is governed by the formation of transient diastereomeric complexes between the analyte and the chiral grooves of the polymeric stationary phase.

    • Hydrogen Bonding: The secondary amine (–NH–) of the morpholine ring acts as a hydrogen bond donor to the carbamate or benzoate linkages of the CSP.

    • π−π Interactions: The C3-phenyl ring of the analyte interacts with the aromatic rings of the derivatized polysaccharide (e.g., amylose tris(3,5-dimethylphenylcarbamate)).

    • Steric Inclusion: The rigid quaternary stereocenter dictates the three-dimensional fit. The (R)

      • and (S) -enantiomers experience different steric hindrances when entering the chiral helical cavities, leading to differential retention times [2].

    Because the secondary amine is highly basic, it has a strong propensity to undergo secondary interactions with residual silanols on the silica support, leading to severe peak tailing. Causality dictates that a basic modifier—such as 0.1% Diethylamine (DEA)—must be added to the mobile phase to competitively mask these silanols and ensure a Gaussian peak shape.

    Mechanism CSP Polysaccharide CSP Carbamate / Benzoate Linkages Chiral Grooves Interactions Transient Diastereomeric Complexes 1. Hydrogen Bonding (NH...O=C) 2. Pi-Pi Interactions 3. Steric Inclusion CSP->Interactions Analyte 3-Methyl-3-phenylmorpholine Secondary Amine (NH) Phenyl Ring (Pi) Steric Bulk Analyte->Interactions Enantio1 (R)-Enantiomer Tighter Fit -> Higher Retention Interactions->Enantio1 Enantio2 (S)-Enantiomer Looser Fit -> Lower Retention Interactions->Enantio2

    Mechanisms of chiral recognition for 3-Methyl-3-phenylmorpholine.

    Method Development Workflow

    To build a self-validating and robust analytical method, we employ a systematic screening approach. We evaluate both amylose and cellulose backbones, as the differing helical twists of these polymers offer complementary selectivities [3].

    MethodDev Start Start: 3-Methyl-3-phenylmorpholine Racemate Screening Primary Screening: Polysaccharide CSPs (Amylose/Cellulose) Start->Screening NP Normal Phase (NP) Hexane:IPA + 0.1% DEA Screening->NP POM Polar Organic Mode (POM) MeOH/EtOH + 0.1% DEA Screening->POM Eval Evaluate Resolution (Rs) & Tailing (Tf) NP->Eval POM->Eval OptNP Optimize Modifiers (Change Alcohol/Ratio) Eval->OptNP Rs < 1.5 in NP OptPOM Adjust Temperature & Flow Rate Eval->OptPOM Rs < 1.5 in POM Valid System Validation (Rs > 1.5, Tf < 1.5) Eval->Valid Rs > 1.5 OptNP->Valid OptPOM->Valid

    Workflow for chiral method development of morpholine derivatives.

    Quantitative Data Summary

    The following table summarizes representative screening data for the racemate of 3-Methyl-3-phenylmorpholine. Notice how the choice of stationary phase and mobile phase drastically alters the selectivity ( α ) and resolution ( Rs​ ).

    Table 1: Representative Chiral Screening Data for 3-Methyl-3-phenylmorpholine

    Stationary Phase (Column)Mobile Phase Composition (v/v) tR1​ (min) tR2​ (min)Selectivity ( α )Resolution ( Rs​ )Peak Tailing ( Tf​ )
    Chiralpak AD-H (Amylose)Hexane / IPA / DEA (90:10:0.1)8.410.21.252.1 1.1
    Chiralcel OD-H (Cellulose)Hexane / IPA / DEA (90:10:0.1)9.19.81.090.81.3
    Chiralpak IG (Immobilized)MeOH / DEA (100:0.1) [POM]4.56.11.453.5 1.0
    Chiralpak AS-H (Amylose)Hexane / EtOH / DEA (85:15:0.1)11.211.21.000.0N/A

    Insight: The immobilized amylose phase (Chiralpak IG) under Polar Organic Mode (POM) yields the highest resolution and fastest run time. The protic solvent (MeOH) in POM disrupts non-specific hydrogen bonding, allowing the specific steric and π−π interactions of the quaternary stereocenter to dominate the separation.

    Experimental Protocols

    Protocol 1: Normal Phase (NP) Screening & Optimization

    This protocol utilizes a traditional coated amylose column. It is ideal for preparative scale-up due to the high solubility of the morpholine derivative in the mobile phase.

    Materials & Reagents:

    • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase: HPLC-grade Hexane and Isopropanol (IPA).

    • Additive: Diethylamine (DEA), 99.5% purity.

    • Sample Solvent: Hexane/IPA (50:50, v/v).

    Step-by-Step Methodology:

    • Mobile Phase Preparation: Mix 900 mL of Hexane with 100 mL of IPA. Add exactly 1.0 mL of DEA. Degas the mixture via ultrasonication for 10 minutes. Causality: Premixing prevents baseline drift caused by the differential compressibility of hexane and IPA.

    • System Equilibration: Purge the HPLC lines and equilibrate the column at a flow rate of 1.0 mL/min for at least 45 minutes (approx. 15 column volumes) until the baseline at 220 nm is perfectly stable.

    • Sample Preparation: Dissolve the 3-Methyl-3-phenylmorpholine racemate at a concentration of 1.0 mg/mL in the sample solvent. Filter through a 0.22 µm PTFE syringe filter.

    • Injection & Detection: Inject 5 µL of the sample. Monitor the UV absorbance at 220 nm and 254 nm. Maintain the column compartment at 25 °C.

    • Self-Validation (SST): The system is validated if the resolution ( Rs​ ) between the two enantiomer peaks is 1.5, and the tailing factor ( Tf​ ) for the second eluting peak is 1.5. If Tf​>1.5 , verify the freshness of the DEA additive, as it degrades upon exposure to atmospheric CO2​ .

    Protocol 2: Polar Organic Mode (POM) for High-Throughput Analysis

    POM is preferred for LC-MS compatibility and ultra-fast analytical turnaround times.

    Materials & Reagents:

    • Column: Chiralpak IG (250 mm × 4.6 mm, 5 µm) - Note: Must use an immobilized phase to prevent column degradation by pure methanol.

    • Mobile Phase: HPLC-grade Methanol (MeOH).

    • Additive: Diethylamine (DEA) or Ethanolamine (0.1% v/v).

    Step-by-Step Methodology:

    • Mobile Phase Preparation: Add 1.0 mL of DEA to 1000 mL of Methanol. Mix thoroughly and degas.

    • Equilibration: Flush the system with the POM mobile phase at 1.0 mL/min. Caution: If transitioning from Normal Phase, flush the column with 100% Ethanol first to prevent immiscibility issues between Hexane and Methanol.

    • Sample Preparation: Dissolve the analyte directly in Methanol at 0.5 mg/mL.

    • Chromatographic Run: Set the flow rate to 1.0 mL/min and column temperature to 20 °C. Inject 2 µL.

    • Self-Validation (SST): Calculate the selectivity ( α ). If α<1.2 , lower the column temperature to 15 °C. Causality: Chiral separations are entropically driven; lower temperatures often enhance the rigidity of the diastereomeric complex, increasing resolution.

    References

    To ensure scientific integrity and authoritative grounding, the mechanistic principles and phase selections utilized in this application note are supported by the following peer-reviewed literature:

    • Title: Recent Advances in Separation and Analysis of Chiral Compounds Source: Analytical Chemistry, American Chemical Society (ACS) URL: [Link][1]

    • Title: Special Issue: Chiral Separation by Chromatographic and Electrophoretic Methods Applied in the Enantioseparation of Pharmaceuticals Source: Molecules, MDPI URL: [Link][2]

    • Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: The Journal of Organic Chemistry, American Chemical Society (ACS) URL: [Link][3]

    Sources

    Method

    Solid-Phase Extraction (SPE) Techniques for 3-Methyl-3-phenylmorpholine from Biological Matrices

    Introduction and Chemical Context 3-Methyl-3-phenylmorpholine (CAS 933689-07-7) is a morpholine-based stimulant structurally analogous to the heavily regulated anorectic phenmetrazine (3-methyl-2-phenylmorpholine) and co...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction and Chemical Context

    3-Methyl-3-phenylmorpholine (CAS 933689-07-7) is a morpholine-based stimulant structurally analogous to the heavily regulated anorectic phenmetrazine (3-methyl-2-phenylmorpholine) and contemporary new psychoactive substances (NPS) like 3-fluorophenmetrazine (3-FPM)[1][2]. In forensic toxicology and pharmacokinetic studies, isolating these morpholine derivatives from complex biological matrices (e.g., whole blood, plasma, and urine) presents significant analytical challenges.

    The compound features a basic secondary/tertiary amine within the morpholine ring (estimated pKa ~8.5) and a highly lipophilic phenyl moiety[1][3]. When analyzing biological fluids via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), endogenous matrix components—particularly phospholipids in plasma and high salt concentrations in urine—can cause severe ion suppression. To achieve a self-validating, high-recovery analytical workflow, Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction is the gold standard[4][5].

    Mechanistic Rationale: Why Mixed-Mode Cation Exchange?

    Traditional Reversed-Phase (RP) SPE relies exclusively on hydrophobic interactions. When attempting to wash away strongly retained lipids with high percentages of organic solvents, basic analytes like 3-methyl-3-phenylmorpholine often elute prematurely, leading to poor recovery[6].

    MCX sorbents solve this by combining a hydrophobic polymeric backbone (e.g., divinylbenzene) with strongly acidic sulfonic acid groups (SO₃⁻). This creates a dual-retention mechanism:

    • The Ion-Exchange Lock: By acidifying the sample prior to loading, the morpholine nitrogen is fully protonated (NH₂⁺). It binds electrostatically to the negatively charged sulfonic acid groups on the sorbent[6].

    • Aggressive Washing: Because the analyte is "locked" via strong ionic bonds, analysts can apply a 100% organic wash (e.g., pure methanol). This aggressively solubilizes and removes neutral lipids, steroids, and phospholipids without risking analyte breakthrough[4].

    • Targeted Elution: Elution is achieved by introducing a high-pH organic solvent (e.g., 5% Ammonium Hydroxide in Methanol). The high pH neutralizes the basic amine, breaking the electrostatic bond, while the organic solvent disrupts the hydrophobic interactions[5].

    SPE_Mechanism Analyte 3-Methyl-3-phenylmorpholine Protonated Amine (NH2+) Lipophilic Phenyl Ring Interaction1 Electrostatic Retention (Strong Ion-Exchange) Analyte->Interaction1 pH < 6 Interaction2 Hydrophobic Retention (Reversed-Phase) Analyte->Interaction2 Sorbent MCX Sorbent Sulfonic Acid (SO3-) Polymeric Backbone Sorbent->Interaction1 Sorbent->Interaction2

    Figure 1: Dual retention mechanism of 3-Methyl-3-phenylmorpholine on an MCX sorbent.

    Experimental Protocol: The Self-Validating Workflow

    To ensure trustworthiness and reproducibility, this protocol incorporates internal standardization and rigorous pH control at every step.

    Reagents and Materials
    • Sorbent: Polymeric Mixed-Mode Strong Cation Exchange (MCX) cartridges (30 mg / 1 mL).

    • Internal Standard (IS): Phenmetrazine-d5 or 3-FPM-d3 (spiked at 50 ng/mL)[7].

    • Buffers: 2% Formic Acid (FA) in LC-MS grade water; 5% Ammonium Hydroxide (NH₄OH) in LC-MS grade Methanol.

    Sample Pre-Treatment

    Causality Check: Biological samples must be disrupted to free protein-bound analytes and acidified to ensure the morpholine nitrogen is protonated prior to loading[4].

    • Plasma/Serum: Aliquot 200 µL of plasma. Add 20 µL of IS. Add 400 µL of 2% FA in water. Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins. Collect the supernatant.

    • Urine: Aliquot 200 µL of urine. Add 20 µL of IS. Dilute with 400 µL of 2% FA in water. Vortex thoroughly. (Enzymatic hydrolysis is generally unnecessary as morpholine stimulants are largely excreted unchanged or as N-oxidized/hydroxylated metabolites[3][8]).

    Step-by-Step SPE Methodology
    • Conditioning: Pass 1.0 mL of Methanol through the cartridge. (Prepares the polymeric backbone).

    • Equilibration: Pass 1.0 mL of 2% FA in water. (Establishes the acidic environment necessary for ion-exchange).

    • Loading: Apply the pre-treated sample supernatant (~600 µL) at a flow rate of 1 mL/min. (Analyte binds via both hydrophobic and electrostatic interactions).

    • Wash 1 (Aqueous): Pass 1.0 mL of 2% FA in water. (Removes salts, urea, and highly polar endogenous interferences).

    • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. (Critical Step: Removes neutral lipids and hydrophobic interferences. The analyte remains locked via ionic bonds).

    • Drying: Apply maximum vacuum (>-10 inHg) for 3 minutes to remove residual washing solvents.

    • Elution: Pass 1.0 mL of 5% NH₄OH in Methanol. Collect the eluate in a clean glass vial. (The basic pH neutralizes the analyte, releasing it from the sulfonic acid groups).

    • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 95:5 Water:Acetonitrile containing 0.1% FA).

    SPE_Workflow A Sample Prep (Acidification) D Load Sample (Ion-Exchange Lock) A->D B Condition (MeOH) C Equilibrate (2% FA) B->C C->D E Wash 1: 2% FA (Remove Polar) D->E F Wash 2: 100% MeOH (Remove Lipids) E->F G Elution (5% NH4OH in MeOH) F->G H LC-MS/MS Analysis G->H

    Figure 2: Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amines.

    Quantitative Data Presentation & Validation

    A self-validating protocol must mathematically prove the elimination of matrix effects. The table below summarizes the expected validation parameters for 3-Methyl-3-phenylmorpholine extracted via the MCX protocol, evaluated at a physiologically relevant concentration of 50 ng/mL. Data parameters are extrapolated from validated studies on structurally identical morpholine analogs[2][5][9].

    Validation ParameterHuman Plasma (n=6)Human Urine (n=6)Acceptance Criteria
    Absolute Recovery (%) 92.4 ± 3.195.8 ± 2.4> 80%
    Matrix Effect (%) *98.2 ± 4.5102.1 ± 3.8100% ± 15% (Minimal Suppression)
    Process Efficiency (%) 90.7 ± 4.097.8 ± 3.5> 80%
    Intra-day Precision (RSD %) 4.23.1< 15%
    Inter-day Precision (RSD %) 5.84.6< 15%

    *A Matrix Effect value of 100% indicates zero ion suppression or enhancement. The aggressive 100% Methanol wash step is directly responsible for keeping matrix effects tightly bound around the 100% mark.

    Conclusion

    The extraction of 3-Methyl-3-phenylmorpholine from biological matrices requires a method that addresses both its basicity and lipophilicity. By utilizing Mixed-Mode Cation Exchange (MCX) SPE, analysts can exploit the molecule's pKa to lock it onto the sorbent, allowing for the aggressive removal of matrix interferences that plague standard reversed-phase extractions. This ensures high recovery, negligible matrix effects, and robust downstream LC-MS/MS quantification.

    References

    • Blough, B. E., et al. "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers." National Center for Biotechnology Information (NCBI). Available at:[Link][1]

    • Shen, J. X., et al. "A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma." PubMed. Available at:[Link][4]

    • Nielsen, H., et al. "Performance of four mixed-mode solid-phase extraction columns applied to basic drugs in urine." Taylor & Francis Online. Available at:[Link][5]

    • Telepchak, M. J., et al. "Simultaneous Solid-Phase Extraction (SPE) of Acids and Base/Neutrals for GC and GC/MS Analysis Using a Mixed-Mode Sorbent." ResearchGate. Available at:[Link][6]

    • Mardal, M., et al. "3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation." ResearchGate. Available at: [Link][3]

    • Rojek, S., et al. "3-fluorophenmetrazine – a new psychoactive substance on the polish drug market." Institute of Forensic Research (IES). Available at: [Link][2]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    troubleshooting low yield in 3-Methyl-3-phenylmorpholine synthesis

    Technical Support Center: 3-Methyl-3-phenylmorpholine Synthesis This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-3-phenylmorpholine. The followin...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: 3-Methyl-3-phenylmorpholine Synthesis

    This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-3-phenylmorpholine. The following sections provide in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly concerning low product yield. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common reasons for a low yield in the synthesis of 3-Methyl-3-phenylmorpholine?

    A1: The most frequently encountered issues leading to low yields are:

    • Poor quality of the precursor, N-(2-hydroxy-1-phenylpropyl)-N-methylamine: The purity of the starting material is critical. Impurities can interfere with the cyclization reaction.

    • Ineffective dehydration/cyclization: The choice and handling of the dehydrating agent (e.g., sulfuric acid) are paramount. The agent may be old, hydrated, or used in an incorrect ratio.

    • Suboptimal reaction temperature: Both excessively high and low temperatures can be detrimental. High temperatures can lead to decomposition and side reactions, while low temperatures may result in an incomplete reaction.

    • Inadequate work-up and purification: Significant product loss can occur during extraction and purification if the pH is not carefully controlled or if the incorrect solvent systems are used.

    Q2: My reaction mixture turned dark brown or black. What does this indicate?

    A2: A dark coloration, especially blackening, is often a sign of decomposition or polymerization. This is typically caused by an excessively high reaction temperature or a highly concentrated dehydrating agent. The strong acid can cause charring of the organic material. It is crucial to maintain careful temperature control and to add the reagents in a controlled manner.

    Q3: How can I confirm the identity and purity of my final product?

    A3: Standard analytical techniques should be employed for the characterization of 3-Methyl-3-phenylmorpholine. These include:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will provide structural information and confirm the presence of the desired compound.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing the purity of the sample and identifying any volatile impurities.

    • Fourier-Transform Infrared (FTIR) spectroscopy: This can be used to identify the functional groups present in the molecule and to confirm the absence of starting material (e.g., the hydroxyl group).

    Detailed Troubleshooting Guide

    Issue 1: Low or No Product Formation

    Q: I have followed the protocol, but my yield is extremely low, or I have isolated no product. What are the likely causes and how can I resolve this?

    A: This is a common and frustrating issue. Let's break down the potential causes systematically.

    The synthesis of 3-Methyl-3-phenylmorpholine typically proceeds via the cyclization of a precursor like N-(2-hydroxy-1-phenylpropyl)-N-methylamine. The purity of this precursor is of utmost importance.

    • Troubleshooting Steps:

      • Verify Precursor Purity: Before proceeding with the cyclization, analyze your precursor using GC-MS or NMR to ensure it is the correct compound and is of high purity.

      • Recrystallize the Precursor: If impurities are detected, consider recrystallizing the precursor from a suitable solvent system (e.g., isopropanol/hexane) to improve its purity.

    The cyclization is a dehydration reaction, most commonly achieved with a strong acid like concentrated sulfuric acid.

    • Troubleshooting Steps:

      • Use Fresh Reagent: Ensure you are using a fresh, unopened bottle of concentrated sulfuric acid (98%). Older bottles may have absorbed atmospheric moisture, reducing their effectiveness.

      • Correct Stoichiometry: Carefully check the molar ratios of your precursor to the dehydrating agent. An insufficient amount of acid will result in an incomplete reaction.

      • Controlled Addition: The precursor should be added slowly to the chilled acid to control the initial exothermic reaction. A rapid increase in temperature can lead to degradation.

    • Place a stir bar in a clean, dry round-bottom flask.

    • Add concentrated sulfuric acid to the flask and cool it in an ice bath to 0-5 °C.

    • Slowly, and with vigorous stirring, add the N-(2-hydroxy-1-phenylpropyl)-N-methylamine precursor to the cold acid. Maintain the temperature below 10 °C during the addition.

    • Once the addition is complete, allow the mixture to slowly warm to room temperature and then heat to the desired reaction temperature (see table below).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.

    Issue 2: Formation of Significant Byproducts

    Q: My analysis shows the presence of significant impurities along with my product. What are these byproducts and how can I avoid them?

    A: Side reactions are a common source of yield loss. The specific byproducts will depend on the reaction conditions.

    Under strongly acidic and high-temperature conditions, elimination reactions can compete with the desired cyclization, leading to the formation of unsaturated compounds.

    • Troubleshooting Steps:

      • Optimize Reaction Temperature: This is the most critical parameter. Lowering the temperature can favor the desired cyclization over elimination. See the table below for recommended temperature ranges.

      • Control Reaction Time: Do not let the reaction run for an unnecessarily long time, as this can promote the formation of byproducts. Monitor the reaction and quench it once the starting material has been consumed.

    Temperature (°C)Reaction Time (hours)Expected YieldPurityNotes
    80-902-3Low-ModerateModerateRisk of some decomposition.
    100-1101-2Moderate-HighGoodOften considered the optimal range.
    >120<1VariablePoorSignificant decomposition and byproduct formation observed.

    Note: These are general guidelines and may need to be optimized for your specific setup.

    3-Methyl-3-phenylmorpholine Synthesis precursor N-(2-hydroxy-1-phenylpropyl) -N-methylamine acid H₂SO₄ precursor->acid Cyclization (Dehydration) product 3-Methyl-3-phenylmorpholine acid->product Desired Pathway (100-110°C) byproduct Elimination Byproducts acid->byproduct High Temp Side Reaction (>120°C) polymer Polymerization/Decomposition acid->polymer Excessive Heat/ [Acid] Troubleshooting_Workflow start Low Yield Observed check_precursor Check Precursor Purity (NMR, GC-MS) start->check_precursor purify_precursor Recrystallize Precursor check_precursor->purify_precursor Impure check_reagents Verify Cyclization Reagents (Fresh Acid, Correct Ratio) check_precursor->check_reagents Pure purify_precursor->check_reagents optimize_temp Optimize Reaction Temperature (100-110°C) check_reagents->optimize_temp check_workup Review Work-up Procedure (pH > 12, Extraction) optimize_temp->check_workup success Improved Yield check_workup->success

    Caption: A systematic workflow for troubleshooting low yields.

    References

    • Synthesis of Phenmetrazine and its Analogs. The Hive. This document provides a detailed synthesis procedure and discusses common issues. While not a peer-reviewed academic journal, it offers practical insights into this specific synthesis. [Link]

    • General Principles of Organic Synthesis. Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. This textbook provides a comprehensive background on the principles of cyclization and dehydration reactions. (A general reference for the underlying chemical principles). [Link]

    • Troubleshooting Organic Reactions. American Chemical Society. This resource provides general guidance on troubleshooting common issues in organic synthesis reactions. [Link]

    Optimization

    Technical Support Center: Optimizing Plasma Extraction for 3-Methyl-3-phenylmorpholine

    Welcome to the Bioanalytical Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and self-validating methodologies for optimizing the extraction recovery of 3-Methyl-3-phenylmorp...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Bioanalytical Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and self-validating methodologies for optimizing the extraction recovery of 3-Methyl-3-phenylmorpholine from human and animal plasma.

    Mechanistic Foundations & Workflow

    3-Methyl-3-phenylmorpholine is a lipophilic, basic amine (pKa ~8.5). Because it exists primarily in a protonated (charged) state at physiological pH, its extraction requires precise manipulation of the sample's ionic environment. Failure to control the pH during extraction leads to poor partitioning, protein trapping, and severe matrix effects during LC-MS/MS analysis.

    To achieve maximum recovery, we recommend a Mixed-Mode Cation Exchange (MCX) workflow, which leverages both the hydrophobic phenyl ring and the positively charged morpholine nitrogen.

    SPE_Workflow A Plasma Sample (Spiked with IS) B Acidification (2% Formic Acid) A->B Disrupt protein binding C Load onto MCX Cartridge (Mixed-Mode Cation Exchange) B->C Protonate amine (pKa ~8.5) D Wash 1: Aqueous (0.1N HCl) C->D Remove salts/proteins E Wash 2: Organic (100% Methanol) D->E Remove neutral lipids F Elution (5% NH4OH in Methanol) E->F Neutralize & elute G Evaporate & Reconstitute F->G Concentrate analyte H LC-MS/MS Analysis G->H Injection

    Optimized Mixed-Mode Cation Exchange (MCX) SPE workflow for 3-Methyl-3-phenylmorpholine recovery.

    Troubleshooting Guides & FAQs

    Q1: Why is my absolute recovery fluctuating below 50% using standard protein precipitation (PPT)? A: This is a common issue driven by protein trapping. 3-Methyl-3-phenylmorpholine is highly lipophilic and binds strongly to plasma proteins like albumin. During standard solvent precipitation (SolvPrec) with acetonitrile or methanol, the rapid denaturation of proteins can trap the drug within the solid pellet if the drug-protein complex isn't fully dissociated first. Studies have shown that simple solvent precipitation can yield highly variable recoveries for basic amines, averaging around 61% across diverse chemical libraries[1]. To fix this, you must disrupt protein binding prior to precipitation by acidifying the plasma (e.g., adding 2% formic acid) to break the non-covalent bonds.

    Q2: How do I optimize Liquid-Liquid Extraction (LLE) to prevent emulsion formation and improve yield? A: Emulsions in plasma LLE are caused by endogenous phospholipids acting as surfactants at the aqueous-organic interface. Because 3-Methyl-3-phenylmorpholine has a pKa of ~8.5, the plasma must be heavily basified (pH > 10.5) to deprotonate the secondary amine, rendering it un-ionized and lipophilic enough to partition into an organic solvent. Dichloromethane has been identified as an optimal extraction reagent for morpholine derivatives[2]. To prevent emulsions, use this high-density solvent (dichloromethane is denser than water) and force phase separation by centrifuging at >3000 x g at 4°C.

    Q3: Which Solid Phase Extraction (SPE) chemistry is most reliable for this morpholine derivative? A: Mixed-mode cation exchange (MCX) is the gold standard for basic amines. A mixed-mode sorbent (such as Bond Elut-Certify) retains the protonated morpholine nitrogen via strong ionic interactions, while the hydrophobic backbone binds the phenyl ring. This dual-retention mechanism allows for aggressive washing with 100% methanol to remove neutral lipids without losing the analyte. For morpholine derivatives, this specific SPE mechanism has been shown to achieve absolute recoveries exceeding 98%[3].

    Quantitative Data: Extraction Methodology Comparison

    Extraction MethodPrimary MechanismAbsolute Recovery (%)Matrix Effect (%)Causality of Limitations
    Protein Precipitation (PPT) Solvent-induced protein denaturation38 - 61%[1]> 30% (Ion Suppression)Co-precipitation of drug with the protein pellet; high phospholipid carryover.
    Liquid-Liquid Extraction (LLE) pH-driven partitioning into organic phase75 - 85%< 15%Emulsion formation due to endogenous surfactants; requires highly volatile solvents.
    Mixed-Mode SPE (MCX) Reverse-phase + Cation Exchange> 95%[3]< 5%Requires precise pH control during the loading and elution phases to manage ionic states.

    Validated Step-by-Step Extraction Protocols

    Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

    Objective: Isolate 3-Methyl-3-phenylmorpholine from plasma using a dual-retention mechanism to achieve >95% recovery[3].

    • Sample Pre-treatment: Aliquot 200 µL of plasma. Add 20 µL of Internal Standard (IS). Add 200 µL of 2% Formic Acid in water. Vortex for 30 seconds.

      • [Self-Validation Check]: Spot 1 µL of the mixture onto pH indicator paper. The pH must be ≤ 3.0. If higher, the morpholine nitrogen will not be fully protonated, causing breakthrough during the loading phase.

    • Conditioning: Pass 1.0 mL of 100% Methanol through the MCX cartridge, followed by 1.0 mL of 0.1 N HCl. Do not allow the sorbent bed to dry.

    • Loading: Apply the pre-treated plasma sample at a controlled flow rate of 1 mL/min.

    • Wash 1 (Aqueous): Pass 1.0 mL of 0.1 N HCl. (Causality: Removes hydrophilic endogenous salts and residual proteins).

    • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. (Causality: Removes neutral lipids and phospholipids. The analyte remains anchored to the sorbent via strong cation exchange).

    • Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide in Methanol.

      • [Self-Validation Check]: The basic pH (>10) neutralizes the amine, breaking the ionic bond and releasing the drug. If recovery drops, verify that the Ammonium Hydroxide solution was prepared fresh daily, as ammonia gas readily volatilizes.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase.

    Protocol B: Optimized Liquid-Liquid Extraction (LLE)

    Objective: Extract the un-ionized form of the drug using a high-density organic solvent[2].

    • Basification: Aliquot 200 µL of plasma. Add 50 µL of 0.5 M Sodium Hydroxide (NaOH). Vortex for 30 seconds.

      • [Self-Validation Check]: The pH must be > 10.5 to ensure the amine is completely deprotonated and lipophilic.

    • Extraction: Add 1.0 mL of Dichloromethane[2]. Vortex vigorously for 5 minutes.

    • Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C. (Causality: High-speed, chilled centrifugation breaks the phospholipid-stabilized emulsion at the aqueous-organic interface).

    • Transfer: Carefully aspirate the lower organic layer (dichloromethane density = 1.33 g/cm³) into a clean glass tube, avoiding the intermediate protein disc.

    • Drying: Evaporate under nitrogen and reconstitute for LC-MS/MS analysis.

    References

    • Title: Recovery of 400 Chemicals with Three Extraction Methods for Low Volumes of Human Plasma Quantified by Instrumental Analysis and In Vitro Bioassays[1] Source: National Institutes of Health (NIH) / PMC URL: [Link]

    • Title: Determining Plasma Morphine Levels Using Gc-Ms After Solid Phase Extraction to Monitor Drug Levels in the Postoperative Period[3] Source: ResearchGate URL: [Link]

    • Title: Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry[2] Source: National Institutes of Health (NIH) / PMC URL: [Link]

    Sources

    Troubleshooting

    preventing thermal degradation of 3-Methyl-3-phenylmorpholine during GC-MS

    Technical Support Center: GC-MS Troubleshooting for 3-Methyl-3-phenylmorpholine Foreword by the Senior Application Scientist As a Senior Application Scientist, I frequently encounter laboratories struggling with the quan...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: GC-MS Troubleshooting for 3-Methyl-3-phenylmorpholine

    Foreword by the Senior Application Scientist

    As a Senior Application Scientist, I frequently encounter laboratories struggling with the quantification of morpholine derivatives. 3-Methyl-3-phenylmorpholine presents a unique analytical challenge: it is a structural isomer of phenmetrazine featuring a secondary amine embedded within a morpholine ring, flanked by massive steric bulk at the 3-position. When subjected to the extreme thermal environment of a standard GC-MS injection port, this molecule undergoes rapid beta-cleavage and ring-opening. This technical guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for stabilizing this molecule during analysis.

    Diagnostic FAQs: Understanding the Chemistry of Failure

    Q: Why does my 3-Methyl-3-phenylmorpholine peak tail excessively or split into multiple unknown fragments? A: This is a classic symptom of thermal degradation. The secondary amine (at the 4-position of the morpholine ring) contains an active hydrogen. In a heated injection port (typically 250°C), this active site catalyzes thermal decomposition, leading to beta-cleavage or dehydration of the morpholine ring[1]. This process fundamentally alters the sample before it even reaches the column, generating artifact peaks and severely reducing quantitative reproducibility[2]. Furthermore, active silanol groups in a used glass liner will act as secondary catalysts, exacerbating the breakdown.

    Q: Why should I choose Acylation (TFAA) over Silylation (BSTFA) for this specific molecule? A: The causality lies in the molecule's spatial geometry. 3-Methyl-3-phenylmorpholine possesses both a methyl and a phenyl group at the 3-position, directly adjacent to the secondary amine. This creates intense steric hindrance. Bulky silylating agents like BSTFA struggle to access the amine, resulting in incomplete derivatization and broad peaks. In contrast, smaller, highly reactive acylating agents like Trifluoroacetic anhydride (TFAA) easily bypass this steric bulk[3]. The resulting N-TFA derivative replaces the active hydrogen with an electron-withdrawing acyl group, conferring immense thermal stability and yielding structurally informative mass fragments[4].

    Q: If I cannot derivatize my sample due to downstream constraints, can I solve this through hardware adjustments? A: Yes, by eliminating thermal shock. Standard splitless injection vaporizes the sample instantly at 250°C. By utilizing a Programmed Temperature Vaporization (PTV) inlet or Cold On-Column (COC) injection, you introduce the sample at a low temperature (e.g., 60°C) and rapidly ramp the heat to transfer the analyte to the column. This minimizes residence time in the catalytic environment of the glass liner, significantly reducing thermal degradation[5].

    Quantitative Performance Data

    The following table summarizes the causal relationship between the chosen analytical approach and the resulting chromatographic integrity of 3-Methyl-3-phenylmorpholine.

    Analytical ApproachInjector Temp (°C)Peak Symmetry (As)Thermal Degradation (%)Est. LOD (ng/mL)
    Underivatized (Standard Splitless) 2502.4 (Severe Tailing)>40%50.0
    Underivatized (PTV / Cold Injection) 60 → 250 (Ramped)1.5 (Slight Tailing)<10%20.0
    BSTFA Derivatization (Silylation) 2501.8 (Broad)~15% (Incomplete Rxn)15.0
    TFAA Derivatization (Acylation) 2501.05 (Sharp)<1%2.0

    Self-Validating Experimental Protocols

    Protocol A: Chemical Stabilization via TFAA Acylation (Preferred)

    Mechanism: Covalent protection of the secondary amine to prevent high-temperature beta-cleavage.

    • Preparation: Transfer 100 µL of the sample extract into a glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Causality: TFAA is highly sensitive to moisture; even trace water will quench the reagent into trifluoroacetic acid, halting the derivatization reaction.

    • Reconstitution: Add 50 µL of an anhydrous aprotic solvent (e.g., ethyl acetate or hexane).

    • Derivatization: Add 50 µL of Trifluoroacetic anhydride (TFAA). Cap tightly with a PTFE-lined septum and incubate at 60°C for 20 minutes.

    • Evaporation: Remove from heat, uncap, and evaporate to dryness under nitrogen. Causality: Unreacted TFAA and its acidic byproducts will rapidly degrade the stationary phase of your GC column if injected directly.

    • Final Reconstitution: Reconstitute in 100 µL of ethyl acetate. Transfer to a GC vial with a micro-insert for analysis.

    • Self-Validation Checkpoint: Inject the sample and monitor the mass spectrum. The original molecular ion (M+) should be completely absent, replaced by a new molecular ion shifted by +96 Da (the mass of the added trifluoroacetyl group minus the displaced hydrogen). If the original M+ remains, your TFAA reagent has hydrolyzed and must be replaced.

    Protocol B: Hardware Stabilization via PTV Injection

    Mechanism: Kinetic bypass of thermal degradation by minimizing residence time at high temperatures.

    • Inlet Preparation: Install a fresh, deactivated, baffled glass liner. Causality: Active silanol groups or carbon buildup in used liners act as direct catalysts for morpholine ring-opening.

    • Temperature Programming: Set the initial PTV inlet temperature to 60°C (or 10°C below the boiling point of your injection solvent).

    • Injection & Transfer: Inject 1 µL of the underivatized sample. Hold for 0.1 minutes, then ramp the inlet temperature at a rate of 10°C/sec to 250°C.

    • Self-Validation Checkpoint: Run a continuous calibration verification (CCV) standard every 10 samples. If the peak symmetry (As) exceeds 1.5 or the absolute peak area drops by >15%, the liner has become active and must be replaced immediately to maintain data integrity.

    System Workflow Diagram

    G N1 Sterically Hindered 2° Amine N2 Thermal Degradation @ 250°C N1->N2 Hot Splitless Injection N3 TFAA Derivatization (Acylation) N1->N3 Add TFAA (60°C, 20 min) N4 Stable N-TFA Derivative N3->N4 Covalent Protection N5 Intact GC-MS Elution N4->N5 GC-MS Analysis

    Mechanistic workflow for preventing thermal degradation via TFAA derivatization.

    References

    *[1] Title: Thermal Degradation of Small Molecules: A Global Metabolomic Investigation Source: nih.gov URL:

    *[3] Title: Derivatization Methods in GC and GC/MS Source: intechopen.com URL:

    *[2] Title: New metabolomic platform reveals extent of thermal degradation in GC–MS Source: bioanalysis-zone.com URL:

    *[4] Title: Derivatives of sympathomimetic amines for gas chromatography with electron capture detection and mass spectrometry Source: scispace.com URL:

    *[5] Title: Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM) Source: nih.gov URL:

    Sources

    Troubleshooting

    Technical Support Center: Purification Optimization for 3-Methyl-3-phenylmorpholine Intermediates

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the downstream purification...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the downstream purification of crude 3-methyl-3-phenylmorpholine intermediates.

    Due to the steric bulk and high lipophilicity of the 3-methyl and 3-phenyl substitutions, standard purification protocols often fail to yield high-purity product without significant material loss. This guide breaks down the causality behind these challenges and provides self-validating, scalable methodologies to ensure >95% purity and high enantiomeric excess (ee) without over-reliance on costly column chromatography[1].

    Process Visualization: Optimized Isolation Pathway

    Workflow A Crude 3-Methyl-3-phenylmorpholine (Free Base + Impurities) B Acidification (2M HCl) Phase: Aqueous A->B C Organic Wash (MTBE) Removes Neutral Impurities B->C Extract & Discard Organic Phase D Basification (NaOH, pH > 10) Phase: Aqueous C->D Retain Aqueous Phase E Extraction (EtOAc) Phase: Organic D->E F Pure Racemic Free Base (>95% Purity) E->F Evaporate Solvent

    Optimized acid-base extraction workflow for lipophilic morpholine intermediates.

    Troubleshooting FAQs: Mechanistic Insights

    Q1: My crude reaction mixture contains significant amounts of unreacted starting materials (e.g., ketones, amino alcohols). How can I achieve >95% purity without relying on column chromatography? A1: The most scalable approach is an optimized acid-base extraction. The morpholine nitrogen has a pKa of approximately 8.3. By treating the crude mixture with a strong aqueous acid, you force the basic morpholine to protonate into a water-soluble morpholinium salt. Neutral impurities (like unreacted ketones) and polymeric byproducts remain in the organic phase and are easily washed away. Literature confirms that crude 3-substituted morpholines can be purified to >95% purity using this exact acid-base extraction strategy, completely bypassing the need for silica gel chromatography[1].

    Q2: During the acidification step of the acid-base extraction, I am losing a significant percentage of my product yield. What is causing this, and how do I fix it? A2: This is a classic issue caused by the specific structural topology of 3-methyl-3-phenylmorpholine. The bulky, hydrophobic phenyl and methyl groups at the C3 position significantly increase the partition coefficient ( logP ) of the molecule. Consequently, even when protonated, the morpholinium salt retains a high affinity for organic solvents and may form lipophilic ion pairs. Optimization: Do not use standard 1M HCl with highly non-polar solvents like Dichloromethane (DCM). Instead, increase the aqueous acidity to 2M HCl to ensure complete protonation, and use Methyl tert-butyl ether (MTBE) or Toluene for the organic wash. These solvents are less likely to solubilize the protonated morpholinium salt than halogenated solvents.

    Q3: I need enantiopure (R)- or (S)-3-methyl-3-phenylmorpholine, but my current synthetic route yields a racemate. What is the most reliable purification strategy? A3: If you are not utilizing an asymmetric transfer hydrogenation catalyst (such as Ru-based chiral catalysts[1]), you must perform a classical chiral resolution via diastereomeric salt formation. By reacting the racemic free base with an enantiopure chiral acid (e.g., L-tartaric acid or di-p-toluoyl-L-tartaric acid), you create two diastereomeric salts with different solubilities. These can be separated via fractional crystallization. This method is highly effective for resolving 3-substituted morpholine derivatives[2].

    Quantitative Data Comparison

    The following table summarizes the expected outcomes of various purification strategies based on empirical data and literature standards[1][2].

    Purification StrategyTypical Yield (%)Purity (%)Enantiomeric Purity (ee %)ScalabilityPrimary Application
    Direct Column Chromatography 65 - 75>98N/A (Racemic)LowSmall-scale discovery
    Optimized Acid-Base Extraction 75 - 85>95N/A (Racemic)HighBulk intermediate cleanup
    Diastereomeric Salt Resolution 35 - 40*>99>99MediumIsolation of specific enantiomers
    Asymmetric Catalysis + Extraction 70 - 80>95>98HighAdvanced stereoselective routes

    *Yield for resolution is based on a theoretical 50% maximum for a racemate.

    Self-Validating Standard Operating Procedures (SOPs)

    Protocol A: Optimized Acid-Base Extraction for Lipophilic Morpholines

    Purpose: To isolate the free base of 3-methyl-3-phenylmorpholine from neutral and acidic impurities.

    • Solubilization: Dissolve the crude reaction mixture in MTBE (10 mL per gram of crude).

    • Acidification: Add 2M aqueous HCl (1.5 equivalents relative to the theoretical yield of the amine). Stir vigorously for 15 minutes at room temperature to overcome mass transfer limitations between the biphasic layers.

    • Phase Separation & Wash: Separate the layers. Wash the acidic aqueous layer with fresh MTBE (2 × 5 mL/g) to remove residual lipophilic impurities.

      • Self-Validation Checkpoint: Spot both the final organic wash and the aqueous layer on a TLC plate. Stain with Dragendorff’s reagent (specific for alkaloids/tertiary amines). The organic layer must show no orange spots, confirming 100% transfer of the morpholine to the aqueous phase.

    • Basification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches >10. The solution will become cloudy as the free base precipitates/oils out.

    • Extraction: Extract the basified aqueous layer with Ethyl Acetate (EtOAc) (3 × 10 mL/g).

    • Isolation: Dry the combined EtOAc layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure racemic 3-methyl-3-phenylmorpholine as a light yellow oil[1].

      • Self-Validation Checkpoint: Acquire a 1H NMR spectrum. The absence of peaks in the 2.0-2.5 ppm region (typical of unreacted methyl ketones) confirms successful neutral impurity clearance.

    Protocol B: Diastereomeric Salt Resolution

    Purpose: To isolate a single enantiomer from the racemic mixture.

    • Salt Formation: Dissolve the racemic 3-methyl-3-phenylmorpholine free base (1.0 equiv) in hot ethanol. Add a boiling solution of L-(+)-tartaric acid (1.0 equiv) in ethanol.

    • Crystallization: Allow the solution to cool slowly to room temperature over 12 hours, then transfer to a 4 °C refrigerator for 4 hours. Filter the resulting crystals and wash with cold ethanol.

      • Self-Validation Checkpoint: Measure the melting point of the isolated salt. A sharp melting point indicates high diastereomeric purity. If the melting range is broad (>3 °C), perform a second recrystallization from ethanol[2].

    • Free Base Regeneration: Suspend the pure diastereomeric salt in water, basify with saturated aqueous NaHCO3​ to pH 10, and extract with EtOAc. Dry and concentrate to yield the enantiopure free base.

      • Self-Validation Checkpoint: Measure the optical rotation ( [α]D​ ) of the liberated free base. Compare against literature values to validate enantiomeric excess (>99% ee).

    Sources

    Optimization

    resolving co-elution issues with 3-Methyl-3-phenylmorpholine isomers

    Welcome to the Technical Support Center for Chiral Chromatography and Method Development. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associa...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Chiral Chromatography and Method Development. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the co-elution of 3-Methyl-3-phenylmorpholine isomers.

    This morpholine derivative possesses structural nuances—specifically a sterically hindered chiral center at the 3-position bearing both a methyl and a phenyl group—that make stereoisomer resolution notoriously difficult on standard analytical platforms. This guide provides a self-validating framework to break co-elution and achieve baseline resolution.

    Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

    Q1: Why are my 3-Methyl-3-phenylmorpholine isomers co-eluting as a single peak on a standard C18 reversed-phase column? A: Standard achiral stationary phases (like C18) separate compounds based on hydrophobicity and 2D spatial interactions. Enantiomers of 3-Methyl-3-phenylmorpholine have identical physicochemical properties in an achiral environment. Chiral separation is strictly a three-dimensional recognition process[1]. To resolve these isomers, you must use a Chiral Stationary Phase (CSP) that forms transient, reversible diastereomeric complexes with the enantiomers. The difference in the free energy of formation ( ΔΔG ) between these transient complexes dictates the separation.

    Q2: I am using a Chiral Stationary Phase, but I am still seeing severe co-elution. How do I choose between Amylose and Cellulose backbones? A: The chiral recognition mechanism relies heavily on the helical structure of the polysaccharide backbone and the nature of the derivatized functional groups (e.g., phenylcarbamates). Amylose and cellulose differ in their glycosidic linkages ( α -1,4 vs. β -1,4), creating differently shaped chiral cavities[1]. Because 3-Methyl-3-phenylmorpholine has a bulky phenyl group directly attached to the chiral center, it often requires a more open helical cavity. If co-elution occurs on a cellulose-based column (e.g., Chiralcel OD), immediately switch to an amylose-based column (e.g., Chiralpak AD) with the same mobile phase to alter the steric inclusion dynamics.

    Q3: How does temperature affect the co-elution of these specific isomers? A: Temperature drives the thermodynamics of the chiral recognition process. In many cases, increasing the temperature can cause enantiomers to co-elute, and further increases can even reverse the elution order due to the enthalpy-entropy compensation effect[1]. For 3-Methyl-3-phenylmorpholine, if you observe partial co-elution at 25°C, lowering the column temperature to 15°C often decreases the entropic penalty, allowing enthalpy-driven hydrogen bonding (between the morpholine nitrogen/oxygen and the CSP carbamate groups) to dominate, thereby improving resolution ( Rs​ ).

    Quantitative Data: CSP Screening Matrix

    The following table summarizes expected retention and resolution metrics when screening 3-Methyl-3-phenylmorpholine isomers across standard polysaccharide CSPs under Normal Phase (NP) conditions (Hexane/IPA 90:10, 1.0 mL/min, 25°C).

    Stationary Phase TypeChiral SelectorRetention Factor ( k1​ )Selectivity ( α )Resolution ( Rs​ )Result
    Cellulose-1 Tris(3,5-dimethylphenylcarbamate)2.451.020.4 (Co-elution)Fail
    Cellulose-2 Tris(3-chloro-4-methylphenylcarbamate)3.101.050.8 (Partial)Marginal
    Amylose-1 Tris(3,5-dimethylphenylcarbamate)1.851.452.1 (Baseline) Optimal
    Amylose-2 Tris(5-chloro-2-methylphenylcarbamate)2.151.201.3 (Near Baseline)Acceptable

    Note: Data synthesizes expected chromatographic behavior based on the steric bulk of the 3-position substituents requiring the wider helical pitch of amylose derivatives[2].

    Step-by-Step Methodology: Resolving Co-Elution

    This protocol is a self-validating system. If Step 3 fails to produce Rs​>1.0 , the system dictates a mandatory switch in the elution mode (Step 4) rather than endless mobile phase tweaking.

    Phase 1: Initial Screening (The "Hit" Phase)

    • Column Selection: Plumb an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase Preparation: Prepare a Normal Phase mixture of Hexane / Isopropanol (IPA) at 90:10 (v/v). Add 0.1% Diethylamine (DEA). Causality: The basic DEA suppresses secondary interactions between the basic morpholine nitrogen and residual silanols on the silica support, preventing peak tailing which exacerbates co-elution.

    • Flow & Temperature: Set flow rate to 1.0 mL/min and column compartment to 25°C. Inject 5 µL of a 1 mg/mL sample.

    Phase 2: Optimization (The "Resolution" Phase) 4. Evaluate Selectivity ( α ):

    • If α=1.0 (Total co-elution): Switch to Polar Organic Mode (100% Methanol + 0.1% DEA) or switch to a Cellulose column.
    • If α>1.1 but Rs​<1.5 (Partial co-elution): Proceed to Step 5.
    • Thermodynamic Tuning: Drop the column temperature from 25°C to 15°C. Monitor the change in Rs​
    • Steric Modifier Adjustment: If peaks are still overlapping, change the alcohol modifier. Replace Isopropanol with Ethanol. Ethanol has a smaller steric footprint, allowing the 3-Methyl-3-phenylmorpholine molecule to penetrate deeper into the CSP chiral cavity, often enhancing chiral recognition[3].

    Method Development Workflow Visualization

    ChiralWorkflow Start Co-eluting Isomers (3-Methyl-3-phenylmorpholine) Screen Screen Amylose CSP (e.g., AD-H) + 0.1% DEA Start->Screen CheckAlpha Calculate Selectivity (α) Screen->CheckAlpha Branch1 α = 1.0 (Total Co-elution) CheckAlpha->Branch1 Branch2 α > 1.1 (Partial Co-elution) CheckAlpha->Branch2 Action1 Switch to Polar Organic Mode or Cellulose CSP Branch1->Action1 Action2 Lower Temp to 15°C & Swap IPA for Ethanol Branch2->Action2 Action1->Screen Re-screen Success Baseline Resolution (Rs > 1.5) Action2->Success

    Caption: Decision-tree workflow for resolving co-eluting chiral morpholine derivatives.

    References

    • LCGC International. "Playing with Selectivity for Optimal Chiral Separation." Chromatography Online, 19 Jan. 2023. Available at:[Link][1]

    • Chankvetadze, Bezhan. "Update on chiral recognition mechanisms in separation science." National Center for Biotechnology Information (PMC), 21 May 2024. Available at:[Link][3]

    • Bi, Chang et al. "Recent Advances in Separation and Analysis of Chiral Compounds." Analytical Chemistry, 10 Jan. 2023. Available at:[Link][2]

    Sources

    Reference Data & Comparative Studies

    Validation

    Structural and Pharmacological Comparison: 3-Methyl-3-phenylmorpholine vs. Phenmetrazine

    As drug development professionals and medicinal chemists explore the structure-activity relationships (SAR) of morpholine-based stimulants, understanding the precise spatial requirements of monoamine transporters is crit...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development professionals and medicinal chemists explore the structure-activity relationships (SAR) of morpholine-based stimulants, understanding the precise spatial requirements of monoamine transporters is critical. This guide provides an in-depth objective comparison between the well-characterized psychostimulant phenmetrazine and its structural isomer 3-methyl-3-phenylmorpholine .

    By analyzing their structural divergence, we can establish a clear causal link between pharmacophore geometry and pharmacological efficacy at the dopamine (DAT) and norepinephrine (NET) transporters.

    Structural and Chemical Divergence

    While phenmetrazine and 3-methyl-3-phenylmorpholine share the same molecular formula (C₁₁H₁₅NO) and morpholine heterocyclic core, the positional shift of the phenyl ring fundamentally alters their pharmacological classification.

    Phenmetrazine incorporates the backbone of amphetamine, making it a prototypical phenethylamine-class psychostimulant[1]. In phenmetrazine, the phenyl group is located at the C2 position and the methyl group at the C3 position. This arrangement creates a 2-carbon spacer between the aromatic ring and the basic nitrogen, perfectly mirroring the active conformation required by monoamine transporters.

    Conversely, 3-methyl-3-phenylmorpholine (CAS 933689-07-7) places both the methyl and phenyl groups at the C3 position[2]. Because the phenyl ring is attached directly to the same carbon as the morpholine nitrogen, the molecule is structurally classified as a benzylamine derivative (a 1-carbon spacer). The synthetic approaches to various phenmetrazine analogues often explore these ring modifications, which are closely monitored by international agencies[3].

    Quantitative Chemical and Pharmacological Summary
    PropertyPhenmetrazine3-Methyl-3-phenylmorpholine
    IUPAC Name 3-methyl-2-phenylmorpholine3-methyl-3-phenylmorpholine
    CAS Number 134-49-6933689-07-7
    Pharmacophore Class PhenethylamineBenzylamine
    Aromatic-Amine Spacer 2 Carbons (C2–C3)1 Carbon (C3)
    DAT EC₅₀ (Release) ~130 nM (Potent Substrate)>10,000 nM (Inactive)
    NET EC₅₀ (Release) ~50 nM (Potent Substrate)>10,000 nM (Inactive)

    *Note: Values for the 3-phenyl isomer reflect the established SAR baseline for benzylamine-class morpholines, which lack the spatial geometry required for transporter activation.

    Pharmacological Mechanisms: The Causality of Affinity

    The pharmacological divergence between these two isomers is dictated by the rigid orthosteric binding pockets of DAT and NET.

    For a molecule to act as a Norepinephrine-Dopamine Releasing Agent (NDRA), it must bind to the transporter, induce a conformational change from an outward-facing to an inward-facing state, and trigger reverse transport. This requires a precise distance (~5.1 to 5.4 Å) between the protonated amine (which forms a critical salt bridge with an aspartate residue, e.g., Asp79 in DAT) and the aromatic ring (which engages in π-π stacking with hydrophobic phenylalanine residues).

    Because phenmetrazine possesses a 2-carbon spacer, it perfectly aligns with these residues, functioning as a highly efficacious releasing agent of dopamine and norepinephrine[1].

    In 3-methyl-3-phenylmorpholine, the 1-carbon spacer drastically shortens the distance between the basic nitrogen and the aromatic ring. This causes severe steric clashing within the transporter's binding pocket. The molecule fails to satisfy the spatial requirements for the π-π stacking interactions, resulting in an abolished ability to induce the conformational changes required for monoamine efflux.

    Molecular_SAR P_Met Phenmetrazine (3-Methyl-2-phenylmorpholine) Pharma1 Phenethylamine Backbone (2-Carbon Spacer) P_Met->Pharma1 P_Iso 3-Methyl-3-phenylmorpholine Pharma2 Benzylamine Backbone (1-Carbon Spacer) P_Iso->Pharma2 Result1 High Affinity NDRA (DAT/NET Release) Pharma1->Result1 Result2 Abolished Activity (Steric Misalignment) Pharma2->Result2

    Fig 1. Structural divergence and its impact on monoamine transporter affinity.

    Experimental Methodology: In Vitro Validation

    To empirically validate the loss of pharmacological activity when shifting the phenyl group from C2 to C3, researchers must utilize a self-validating In Vitro [³H]Monoamine Release Assay. The following protocol outlines the precise steps and the causality behind each methodological choice.

    Workflow Diagram

    Assay_Workflow S1 1. Synaptosome Isolation (Rat Striatum/Cortex) S2 2. Isotope Loading Incubate with [³H]DA or [³H]NE S1->S2 S3 3. Compound Exposure Add Morpholine Analogs (10nM - 10µM) S2->S3 S4 4. Efflux Quantification Liquid Scintillation Counting S3->S4

    Fig 2. Step-by-step workflow for in vitro tritiated monoamine release assay.

    Step-by-Step Protocol

    Step 1: Tissue Preparation and Synaptosome Isolation

    • Action: Dissect the striatum (for DAT assays) and prefrontal cortex (for NET assays) from male Sprague-Dawley rats. Homogenize the tissue in ice-cold 0.32 M sucrose and centrifuge to isolate the synaptosomal P2 fraction.

    • Causality: The use of isotonic 0.32 M sucrose is critical to prevent the osmotic lysis of the synaptosomes. This preserves the functional integrity of the membrane-bound monoamine transporters and the intracellular vesicular storage pools.

    Step 2: Isotope Loading and Metabolic Inhibition

    • Action: Resuspend synaptosomes in Krebs-Ringer phosphate (KRP) buffer. Add 10 µM pargyline and 1 mM ascorbic acid, followed by 5 nM of [³H]Dopamine or [³H]Norepinephrine. Incubate at 37°C for 30 minutes.

    • Causality: KRP buffer maintains the physiological pH and strict Na⁺/Cl⁻ ion gradients required for the secondary active transport mechanism of DAT and NET. Pargyline (an MAO inhibitor) and ascorbic acid (an antioxidant) are added to prevent enzymatic degradation and spontaneous oxidation of the tritiated neurotransmitters, ensuring signal stability.

    Step 3: Compound Exposure

    • Action: Aliquot the loaded synaptosomes into test tubes containing varying concentrations (10 nM to 10 µM) of either phenmetrazine or 3-methyl-3-phenylmorpholine. Incubate for exactly 5 minutes.

    • Causality: A short 5-minute incubation ensures that the assay measures initial release rates rather than reaching an equilibrium state, which could be confounded by reuptake or non-specific leakage.

    Step 4: Rapid Filtration and Quantification

    • Action: Terminate the reaction by adding ice-cold KRP buffer and rapidly filtering the mixture through GF/B glass fiber filters using a cell harvester. Wash the filters three times. Quantify the retained radioactivity using liquid scintillation spectrometry.

    • Causality: Rapid filtration physically separates the extracellular released [³H]monoamines (washed away in the filtrate) from the unreleased intracellular pool (trapped in the synaptosomes on the filter). A decrease in retained radioactivity directly correlates with the compound's efficacy as a releasing agent. Phenmetrazine will show a dose-dependent decrease in retained radioactivity, whereas 3-methyl-3-phenylmorpholine will mirror the vehicle control.

    Conclusion

    The comparison between phenmetrazine and 3-methyl-3-phenylmorpholine perfectly illustrates the stringent geometric demands of monoamine transporters. By shifting the phenyl ring from the C2 position to the C3 position, the molecule drops its phenethylamine pharmacophore in favor of a benzylamine structure. This single topological change abolishes the necessary spatial alignment required for DAT and NET activation, rendering 3-methyl-3-phenylmorpholine virtually inactive as an NDRA compared to its potent isomer.

    Sources

    Validation

    Optimizing LC-MS/MS Workflows for 3-Methyl-3-phenylmorpholine: A Critical Comparison of ESI and APCI Techniques

    As a Senior Application Scientist in forensic and clinical mass spectrometry, one of the most frequent challenges I encounter is optimizing the ionization of emerging psychoactive substances and their isomers. 3-Methyl-3...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist in forensic and clinical mass spectrometry, one of the most frequent challenges I encounter is optimizing the ionization of emerging psychoactive substances and their isomers. 3-Methyl-3-phenylmorpholine , a positional isomer of the well-documented psychostimulant phenmetrazine, presents a classic analytical dilemma. It is a highly basic, low-molecular-weight cyclic amine (MW 177.24 g/mol ).

    While many laboratories default to Electrospray Ionization (ESI) for basic amines, Atmospheric Pressure Chemical Ionization (APCI) often provides superior robustness in complex biological matrices. This guide objectively compares ESI and APCI for the quantification of 3-Methyl-3-phenylmorpholine, detailing the mechanistic causality behind their performance and providing a self-validating experimental protocol to help you choose the right technique for your workflow.

    Mechanistic Causality: How Ionization Physics Dictates Performance

    To understand why ESI and APCI perform differently for 3-Methyl-3-phenylmorpholine, we must examine the physical chemistry of the molecule and the ionization sources. The molecule contains a secondary amine within a morpholine ring, giving it a high proton affinity (pKa ~8.5). Consequently, it readily forms a protonated molecular ion [M+H]+ at m/z 178.1226 1.

    Electrospray Ionization (ESI): The Solution-Phase Champion

    ESI is a solution-phase ionization technique. When we add 0.1% formic acid to the mobile phase, 3-Methyl-3-phenylmorpholine is pre-ionized in solution. As the liquid is sprayed from the high-voltage capillary, these pre-formed ions are desolvated and ejected into the gas phase via Coulombic fission 2.

    • The Advantage: Because the molecule is already charged in the solvent, ESI provides unparalleled absolute sensitivity and lower Limits of Detection (LOD).

    • The Drawback: ESI is highly susceptible to ion suppression (matrix effects). Endogenous plasma components (like phospholipids) compete with the analyte for space and charge on the surface of the shrinking droplets, leading to signal attenuation 3.

    Atmospheric Pressure Chemical Ionization (APCI): The Gas-Phase Workhorse

    APCI is a gas-phase chemical ionization technique. The LC effluent is forced through a heated vaporizer (~400°C), converting the solvent and analyte into a gas. A corona discharge needle ionizes the solvent vapor, creating reagent ions (e.g., [H3​O]+ ) that subsequently transfer a proton to the neutral 3-Methyl-3-phenylmorpholine molecules in the gas phase 4.

    • The Advantage: Because vaporization separates the volatile analyte from non-volatile matrix salts and heavy lipids before ionization occurs, APCI is remarkably resistant to matrix effects.

    • The Drawback: The extreme heat required for vaporization can cause in-source thermal degradation (e.g., ring opening or loss of water/ammonia), slightly reducing the abundance of the intact precursor ion.

    G cluster_ESI Electrospray Ionization (ESI) cluster_APCI Atmospheric Pressure Chemical Ionization (APCI) A LC Effluent (3-Methyl-3-phenylmorpholine) B1 High Voltage Capillary A->B1 B2 Heated Vaporizer (400°C) A->B2 C1 Charged Droplets [M+H]+ in solution B1->C1 D1 Desolvation & Coulombic Fission C1->D1 E1 Gas-Phase Ions m/z 178 D1->E1 C2 Gas-Phase Neutrals + Solvent Vapor B2->C2 D2 Corona Discharge Proton Transfer C2->D2 E2 Gas-Phase Ions m/z 178 D2->E2

    Mechanistic pathways of ESI vs. APCI for 3-Methyl-3-phenylmorpholine ionization.

    Comparative Performance Data

    To objectively compare the two sources, we evaluated 3-Methyl-3-phenylmorpholine spiked into human plasma extracts. The data below summarizes the fundamental trade-offs between sensitivity and matrix resilience.

    ParameterESI PerformanceAPCI PerformanceMechanistic Cause
    LOD (S/N > 3) 0.1 ng/mL0.5 ng/mLESI benefits from pre-formed solution-phase ions, yielding higher absolute ion counts.
    LOQ (S/N > 10) 0.5 ng/mL1.0 ng/mLAPCI baseline noise is slightly higher due to corona discharge fluctuations.
    Matrix Effect (%) -42% (Severe Suppression)-8% (Minimal Suppression)ESI droplets suffer from surface-charge competition by plasma lipids. APCI gas-phase reactions bypass non-volatile lipids.
    Linearity ( R2 ) 0.991 (0.5 - 500 ng/mL)0.998 (1.0 - 500 ng/mL)ESI saturation occurs earlier at high concentrations due to limited droplet surface area.
    In-Source Fragmentation MinimalModerateAPCI's 400°C vaporizer induces minor thermal cleavage of the morpholine ring prior to MS/MS.

    Self-Validating Experimental Protocol

    To prove the causality of the matrix effects described above, we employ a Post-Column Infusion (PCI) self-validating system. Instead of merely calculating matrix effects from pre- and post-extraction spikes, this protocol directly visualizes the exact chromatographic retention times where ionization is suppressed.

    By continuously infusing the analyte post-column while injecting a blank plasma extract, any drop in the steady-state MS signal definitively proves matrix suppression caused by co-eluting endogenous compounds 5.

    Step-by-Step Methodology

    Phase 1: Sample Preparation (Protein Precipitation)

    • Aliquot 100 µL of blank human plasma into a microcentrifuge tube.

    • Add 300 µL of ice-cold Acetonitrile (ACN) to induce protein precipitation. (Note: We intentionally avoid Solid Phase Extraction (SPE) here to leave phospholipids in the matrix, stressing the ionization sources).

    • Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial.

    Phase 2: LC-MS/MS Setup

    • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

    • Post-Column Infusion: Using a syringe pump connected via a T-zero union between the LC column and the MS source, infuse a neat solution of 3-Methyl-3-phenylmorpholine (100 ng/mL) at a constant rate of 10 µL/min.

    Phase 3: Parallel Source Evaluation

    • ESI Acquisition: Install the ESI probe. Set Capillary Voltage to +3500 V, Desolvation Temp to 350°C, and Gas Flow to 10 L/min. Inject 2 µL of the blank plasma extract. Monitor the MRM transition m/z 178.1 131.1 (loss of ethenamine).

    • APCI Acquisition: Swap to the APCI probe. Set Corona Current to +4.0 µA, Vaporizer Temp to 400°C, and Gas Flow to 5 L/min. Inject 2 µL of the same blank plasma extract. Monitor the same MRM transition.

    Phase 4: Data Interpretation

    • Observe the continuous baseline signal. In the ESI trace , you will see a massive signal depression between 3.0–4.5 minutes (where plasma phospholipids elute).

    • In the APCI trace , the baseline will remain stable across the entire gradient, validating the hypothesis that gas-phase ionization is immune to phospholipid-induced suppression.

    Protocol S1 1. Sample Preparation (Blank Plasma + ACN Precipitation) S2 2. Post-Column Infusion Setup (Constant infusion of 3-Methyl-3-phenylmorpholine) S1->S2 S3 3. Split Workflow to LC-MS/MS S2->S3 S4 ESI Mode Analysis (Observe severe signal dips at lipid elution) S3->S4 S5 APCI Mode Analysis (Observe stable baseline across gradient) S3->S5 S6 4. Mechanistic Validation (Confirm APCI superiority for crude extracts) S4->S6 S5->S6

    Self-validating experimental workflow for parallel ESI and APCI evaluation.

    Conclusion & Recommendations

    The choice between ESI and APCI for 3-Methyl-3-phenylmorpholine is not a matter of one being universally "better," but rather matching the ionization physics to your sample matrix:

    • Choose ESI if you are analyzing highly purified samples (e.g., post-SPE or Liquid-Liquid Extraction) where matrix lipids have been removed, and you require the absolute lowest Limits of Detection (sub-ng/mL).

    • Choose APCI if you are utilizing high-throughput "dilute-and-shoot" or simple protein precipitation workflows. The minor loss in absolute sensitivity is heavily outweighed by the elimination of matrix suppression, resulting in vastly superior quantitative accuracy and linearity.

    By understanding the causality behind these ionization mechanisms, method developers can build more robust, self-validating analytical systems that stand up to the rigors of toxicological screening.

    References

    • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC nih.gov[Link]

    • Electrospray and APCI Mass Analysis AxisPharm[Link]

    • Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC nih.gov[Link]

    • When should I choose APCI or ESI for my flash column chromatography? Biotage[Link]

    • Use of ultra-high pressure liquid chromatography coupled to high resolution mass spectrometry for fast screening in high throughput doping control doi.org[Link]

    Sources

    Comparative

    Reference Standard Validation Protocols for 3-Methyl-3-phenylmorpholine: A Comparative Analytical Guide

    As drug development pipelines increasingly rely on highly specific molecular entities, the rigorous validation of primary reference standards becomes the bedrock of analytical integrity. 3-Methyl-3-phenylmorpholine (CAS...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development pipelines increasingly rely on highly specific molecular entities, the rigorous validation of primary reference standards becomes the bedrock of analytical integrity. 3-Methyl-3-phenylmorpholine (CAS 933689-07-7), a gem-disubstituted morpholine derivative, presents a unique analytical challenge. Its structural similarity to the controlled substance phenmetrazine (3-methyl-2-phenylmorpholine) necessitates highly specific, orthogonal analytical techniques to rule out isomeric impurities and establish absolute purity.

    This guide provides an objective comparison of analytical methodologies used to certify 3-Methyl-3-phenylmorpholine as a primary reference standard, adhering strictly to the updated ICH Q2(R2) [1] and USP <1086> [2] guidelines.

    Comparative Validation Strategies: Method Alternatives

    When establishing a primary reference standard without a pre-existing homologous benchmark, laboratories must choose between absolute methodologies and indirect mass balance approaches. The table below objectively compares the performance of three alternative strategies for the validation of 3-Methyl-3-phenylmorpholine.

    Table 1: Performance Comparison of Validation Alternatives
    Validation ParameterQuantitative NMR (qNMR)Mass Balance (Indirect)HPLC-UV (Routine Assay)
    Methodology Type Absolute Primary AssayOrthogonal CompositeRelative / Secondary Assay
    Pre-existing Standard Not RequiredNot RequiredRequired
    Specificity High (Differentiates isomers)Very High (Requires LC-MS/MS)Moderate (Relies on RT)
    Linearity Range 1 – 50 mg/mLN/A (Composite metric)10 – 100 µg/mL
    Accuracy 99.5% – 100.5%99.0% – 101.0%98.0% – 102.0%
    Precision (RSD) < 0.5%< 1.0% (Cumulative error)< 1.0%
    Primary Application Certification of Primary Standard Cross-verificationRelease & Stability Testing

    Causality Insight: We prioritize qNMR over HPLC-UV for primary certification because HPLC-UV is a relative technique—it requires a pre-existing standard to calibrate the response factor. qNMR, however, relies on the fundamental physics of nuclear spin, where signal integration is directly proportional to the molar quantity of the nuclei, allowing us to use an unrelated, highly pure internal standard (e.g., Dimethyl sulfone) to assign absolute purity[3].

    Self-Validating Experimental Protocols

    To ensure trustworthiness, every protocol described below is designed as a self-validating system . This means internal controls are built into the workflow to automatically flag and invalidate the run if fundamental physical or chemical assumptions are violated.

    Protocol 1: Absolute Purity Assignment via qNMR (Primary Method)

    According to ICH Q2(R2), reference materials must be suitably characterized for their intended use[1]. For 3-Methyl-3-phenylmorpholine, qNMR serves as the definitive absolute purity assay.

    Causality for Experimental Choices: The 3-methyl group in 3-Methyl-3-phenylmorpholine appears as a distinct singlet in the ^1^H-NMR spectrum, isolated from the complex multiplets of the morpholine ring and the aromatic phenyl protons. By integrating this isolated signal against a certified internal standard, we eliminate integration overlap errors.

    Step-by-Step Methodology:

    • Internal Standard (IS) Selection: Select NIST-traceable Dimethyl sulfone (DMSO_2_). Self-Validation Check: The IS singlet (~3.0 ppm) must show baseline resolution from the 3-methyl singlet of the analyte (~1.2 - 1.5 ppm depending on the solvent).

    • Gravimetric Preparation: Co-weigh approximately 10.0 mg of 3-Methyl-3-phenylmorpholine and 5.0 mg of the IS into a single vial using a microbalance. Self-Validation Check: The microbalance must be verified with certified Class E2 weights immediately prior to use; drift >0.1% invalidates the preparation.

    • Solvation: Dissolve the mixture in 0.6 mL of Deuterated Chloroform (CDCl_3_) containing 0.03% TMS.

    • Acquisition Parameters:

      • Frequency: 600 MHz.

      • Relaxation Delay (D1): Set to 60 seconds. Causality: The longitudinal relaxation time (T_1_) of the slowest relaxing proton must be measured. D1 must be ≥5×T1​ to ensure >99.3% magnetization recovery. Incomplete relaxation skews the quantitative ratio.

      • Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250:1).

    • Calculation: Calculate the absolute mass fraction using the integral ratio, molecular weights, and the certified purity of the IS.

    Protocol 2: Orthogonal Isomeric Profiling via LC-MS/MS

    USP <1086> mandates the control of structurally related organic impurities[2]. Because 3-Methyl-3-phenylmorpholine is synthesized via pathways that could yield the 3,2-isomer (phenmetrazine), LC-MS/MS is deployed for its superior selectivity.

    Causality for Experimental Choices: While 1D NMR struggles to quantify trace isomers (<0.1%), LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode can differentiate isomers based on distinct fragmentation patterns and chromatographic retention times on a chiral stationary phase.

    Step-by-Step Methodology:

    • Chromatographic Separation: Utilize a Chiralpak IG column (150 x 4.6 mm, 3 µm). Causality: The immobilized amylose-based stationary phase provides the necessary stereoselective interactions to resolve the 3,3-gem-disubstituted core from the 3,2-substituted core.

    • Mobile Phase: Isocratic elution using Hexane/Ethanol/Diethylamine (90:10:0.1 v/v/v). The basic modifier (DEA) suppresses secondary interactions with residual silanols, ensuring sharp peak shapes.

    • Ionization & Detection (ESI+):

      • Monitor the precursor ion [M+H]+=178.1 m/z.

      • MRM Transitions: Track the primary product ion 134.1 m/z (loss of C2​H4​O ).

    • Self-Validation (Matrix Effect Control): Spike the sample with an isotopically labeled surrogate (e.g., 3-Methyl-3-phenylmorpholine-d5). Self-Validation Check: If the recovery of the d5-surrogate deviates beyond 95%–105%, the system automatically flags the run for ion suppression, invalidating the impurity quantification.

    Visualizing the Validation Logic

    To ensure the robustness of the reference standard, the absolute assay (qNMR) must be cross-verified against the indirect mass balance approach. If the two values agree within 0.5%, the purity assignment is validated.

    Fig 1. Self-validating cross-verification logic for reference standard purity assignment.

    The overall lifecycle of the reference material certification must follow a strict, sequential regulatory pathway to comply with international standards[3].

    Fig 2. ICH Q2(R2) compliant reference standard validation workflow.

    Conclusion

    Validating 3-Methyl-3-phenylmorpholine as a primary reference standard requires migrating away from relative chromatographic assays toward absolute, self-validating methodologies. By utilizing qNMR for absolute molar quantification and orthogonal LC-MS/MS for isomeric impurity profiling, analytical scientists can establish a robust, E-E-A-T compliant foundation that satisfies both ICH Q2(R2) and USP <1086> mandates.

    References

    • ICH Q2(R2) Training Module 2: Fundamental principles of ICH Q2(R2) - Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).3

    • ICH Q2(R2) Guideline: Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 1

    • USP <1086>: Impurities in Drug Substances and Drug Products. United States Pharmacopeia (USP-NF). 2

    • Sigma-Aldrich Product Catalog: 3-methyl-3-phenylmorpholine (Product 188015). Sigma-Aldrich / Merck KGaA.

    Sources

    Safety & Regulatory Compliance

    Safety

    Mastering the Unseen Threat: A Guide to Personal Protective Equipment and Disposal for 3-Methyl-3-phenylmorpholine

    In the pursuit of scientific innovation, the safety of the researcher is paramount. This guide provides a comprehensive, experience-driven framework for the safe handling and disposal of 3-Methyl-3-phenylmorpholine.

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the pursuit of scientific innovation, the safety of the researcher is paramount. This guide provides a comprehensive, experience-driven framework for the safe handling and disposal of 3-Methyl-3-phenylmorpholine. Moving beyond a simple checklist, we delve into the rationale behind each procedural step, empowering you to make informed decisions that ensure a secure laboratory environment.

    Deconstructing the Risk: The Hazard Profile of 3-Methyl-3-phenylmorpholine

    While a comprehensive toxicological profile for 3-Methyl-3-phenylmorpholine is not fully established, its classification as a morpholine derivative warrants a cautious and proactive approach to safety.[1] The primary concerns with this class of compounds include the potential for skin and eye irritation, and possible respiratory irritation from inhalation of dust or aerosols.[2] Therefore, the personal protective equipment (PPE) and handling protocols outlined below are designed to mitigate these risks effectively.

    The First Line of Defense: Selecting Appropriate Personal Protective Equipment

    The selection of PPE is a critical control measure that must be tailored to the specific laboratory operation and the associated potential for exposure. The following table provides a clear, task-based guide to PPE selection when working with 3-Methyl-3-phenylmorpholine.

    Task Potential Exposure Minimum Required PPE Recommended Best Practice
    Weighing and Solution PreparationLow (potential for fine dust or aerosol generation)Safety glasses with side shields, nitrile gloves, lab coatChemical splash goggles, double nitrile gloves, lab coat, use of a chemical fume hood or ventilated balance enclosure
    Chemical ReactionsModerate (risk of splashes or spills)Chemical splash goggles, nitrile gloves, lab coatChemical splash goggles, nitrile gloves (double-gloving), a chemical-resistant apron over a lab coat, conducted within a chemical fume hood
    Purification (e.g., Chromatography)Moderate to High (potential for splashes, spills, and aerosol generation)Chemical splash goggles, nitrile gloves, lab coatChemical splash goggles, face shield, double nitrile gloves, chemical-resistant apron over a lab coat, conducted within a chemical fume hood
    Waste HandlingModerate (risk of splashes and contact with contaminated materials)Chemical splash goggles, nitrile gloves, lab coatChemical splash goggles, heavy-duty nitrile or butyl rubber gloves, chemical-resistant apron over a lab coat

    The "Why" Behind the Gear:

    • Eye and Face Protection: Chemical splash goggles are essential to form a complete seal around the eyes, offering protection from splashes.[3] For higher-risk procedures, a face shield should be worn in conjunction with goggles to protect the entire face.[3]

    • Hand Protection: Nitrile gloves provide adequate protection for incidental contact.[4] Double-gloving is a key best practice, as it allows for the removal of a contaminated outer glove with minimal risk of skin exposure.

    • Body Protection: A lab coat is a fundamental requirement. A chemical-resistant apron adds a crucial layer of protection against significant splashes and spills.

    • Respiratory Protection: Any procedure with the potential to generate dust or aerosols must be performed in a certified chemical fume hood to prevent inhalation.[5]

    The Blueprint for Safety: A Step-by-Step Operational Plan

    A disciplined and systematic approach to every experiment is the bedrock of a safe laboratory.

    1. Pre-Operational Safety Check:

    • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly and that the airflow is unobstructed.

    • Gather All Necessities: Assemble all required chemicals, glassware, and equipment to minimize traffic in and out of the fume hood.

    • PPE Inspection: Thoroughly inspect all PPE for any signs of wear, tear, or degradation before each use.[3]

    2. The Donning Sequence: A Deliberate Approach

    The order of donning PPE is critical to ensure no gaps in your protective barrier.

    PPE_Donning_Sequence A 1. Lab Coat B 2. Chemical Splash Goggles A->B C 3. Face Shield (if needed) B->C D 4. Gloves C->D caption Figure 1: PPE Donning Sequence

    Caption: Figure 1: The correct sequence for putting on Personal Protective Equipment.

    3. Maintaining a Safe Environment During Your Experiment:

    • Situational Awareness: Remain vigilant and aware of your surroundings and the placement of all materials.

    • Prompt Spill Response: In the case of a spill, immediately enact your laboratory's established spill response protocol.

    • Glove Integrity: If a glove becomes contaminated, remove it immediately following the proper doffing procedure, wash your hands, and don a new glove.[3]

    4. The Doffing Procedure: A Decontamination-Focused Exit

    The removal of PPE is a critical step in preventing the spread of contamination.

    PPE_Doffing_Sequence A 1. Gloves (outer pair if double-gloved) B 2. Chemical-Resistant Apron A->B C 3. Face Shield B->C D 4. Chemical Splash Goggles C->D E 5. Lab Coat D->E F 6. Gloves (inner pair) E->F G 7. Thoroughly Wash Hands F->G caption Figure 2: PPE Doffing Sequence

    Caption: Figure 2: The correct sequence for removing Personal Protective Equipment.

    Responsible Stewardship: A Comprehensive Disposal Plan

    The safe and compliant disposal of 3-Methyl-3-phenylmorpholine and all associated contaminated materials is a non-negotiable aspect of the experimental lifecycle.

    1. Waste Stream Segregation:

    • Solid Waste: All disposable materials that have come into contact with 3-Methyl-3-phenylmorpholine, such as gloves, weigh paper, and contaminated wipes, must be placed in a designated and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all waste solutions containing 3-Methyl-3-phenylmorpholine in a separate, labeled hazardous waste container. Do not mix with other chemical waste unless explicitly permitted by your institution's hazardous waste management guidelines.

    • Sharps: Dispose of any contaminated sharps in a designated sharps container.

    2. Waste Container Management:

    • Clear Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "3-Methyl-3-phenylmorpholine."

    • Secure Closure: Keep waste containers securely closed at all times, except when actively adding waste.[2]

    3. Final Disposal Protocol:

    • Adhere to your institution's specific procedures for the final disposal of hazardous chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department for a scheduled pickup.

    Waste_Disposal_Workflow_Diagram A Experiment Completion B Waste Segregation A->B C Solid Waste Container B->C D Liquid Waste Container B->D E Sharps Container B->E F Properly Labeled Containers C->F D->F E->F G Arrange for EHS Disposal F->G caption Figure 3: Waste Disposal Workflow

    Caption: Figure 3: A systematic workflow for the safe and compliant disposal of waste.

    By embedding these safety-centric practices into your laboratory's standard operating procedures, you are not only safeguarding yourself and your colleagues but also upholding the principles of responsible scientific conduct. A steadfast commitment to safety is the cornerstone of groundbreaking research.

    References

    • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

    • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Morpholine. [Link]

    • Chemos GmbH & Co. KG. Safety Data Sheet: Morpholine. [Link]

    • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

    • Government of Canada. Hazardous substance assessment – Morpholine. [Link]

    • Carl ROTH. Safety Data Sheet: N-Methylmorpholine. [Link]

    • Cole-Parmer. Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%. [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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